(4-Cyanophenyl)thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(4-cyanophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMJROANUIRGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374104 | |
| Record name | (4-Cyanophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-55-7 | |
| Record name | (4-Cyanophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyanophenyl)thiourea | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Cyanophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (4-Cyanophenyl)thiourea, a valuable building block in medicinal chemistry and materials science. The document details a reliable synthetic protocol, physical and spectroscopic characterization data, and a visual representation of the synthetic workflow.
Overview and Significance
This compound and its derivatives are of significant interest due to their wide range of biological activities, including potential as antimicrobial and anticancer agents. The presence of the thiourea moiety allows for diverse chemical modifications and coordination with metal ions, making it a versatile scaffold in drug design and the development of novel materials. The cyano group provides a handle for further functionalization and can participate in various chemical transformations.
Synthetic Protocol
The synthesis of this compound can be reliably achieved through the reaction of 4-aminobenzonitrile with a thiocyanate salt in an acidic medium. This method is advantageous due to the ready availability of starting materials and straightforward reaction conditions.
Reaction Scheme
The overall reaction is as follows:
Experimental Procedure
Materials:
-
4-Aminobenzonitrile
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-aminobenzonitrile (1 equivalent) in a 1:1 mixture of ethanol and water is prepared.
-
Concentrated hydrochloric acid is added dropwise to the stirred solution until the 4-aminobenzonitrile is completely dissolved as its hydrochloride salt.
-
Ammonium thiocyanate (1.1 equivalents) is then added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.
-
The resulting solid is collected by vacuum filtration and washed with cold deionized water to remove any unreacted salts.
-
The crude product is then recrystallized from an ethanol/water mixture to yield pure this compound as a white to off-white crystalline solid.
-
The purified product is dried in a vacuum oven.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3460-55-7[1][2][3][4] |
| Molecular Formula | C₈H₇N₃S[1][2][3] |
| Molecular Weight | 177.23 g/mol [1][2][3] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 201-205 °C[5] |
| Solubility | Soluble in hot ethanol, sparingly soluble in cold water |
Spectroscopic Data
The following is representative spectroscopic data for this compound.
3.2.1. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (asymmetric and symmetric) |
| ~2225 | C≡N stretching[6] |
| ~1620 | N-H bending |
| ~1540 | C-N stretching |
| ~1250 | C=S stretching |
3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | NH |
| ~7.7 | Doublet | 2H | Ar-H (ortho to CN) |
| ~7.6 | Doublet | 2H | Ar-H (ortho to NH) |
| ~7.5 | Broad Singlet | 2H | NH₂ |
3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | C=S |
| ~143 | Ar-C (C-NH) |
| ~133 | Ar-CH |
| ~120 | Ar-CH |
| ~119 | C≡N[6] |
| ~108 | Ar-C (C-CN) |
Mandatory Visualization
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. aceschem.com [aceschem.com]
- 3. 4-CYANOPHENYLTHIOUREA | CAS: 3460-55-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. 3460-55-7(N-(4-Cyanophenyl)thiourea) | Kuujia.com [kuujia.com]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of (4-Cyanophenyl)thiourea
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound. The information is intended to support research, drug discovery, and development activities.
Physicochemical Properties
This compound, with the molecular formula C₈H₇N₃S, is a derivative of thiourea featuring a cyanophenyl group. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment. While experimental data for some properties of the parent compound are limited, data for related derivatives provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | This compound | N-(4-cyanophenyl)-N'-phenylthiourea | (1E)-1-[1-amino-2-(2,6-dichlorophenyl)ethylidene]-3-(4-cyanophenyl)thiourea |
| Molecular Formula | C₈H₇N₃S | C₁₄H₁₁N₃S[1] | C₁₆H₁₂Cl₂N₄S[2] |
| Molecular Weight ( g/mol ) | 177.23 | 253.32[1] | 363.3[2] |
| Melting Point (°C) | Not available | 161-162[1] | Not available |
| Boiling Point (°C) | Not available | 415.1 ± 47.0 (Predicted)[1] | Not available |
| Density (g/cm³) | Not available | 1.28 ± 0.1 (Predicted)[1] | Not available |
| pKa | Not available | 11.92 ± 0.70 (Predicted)[1] | Not available |
| logP | Not available | Not available | 3.8 (Computed)[2] |
| Solubility | Thiourea is soluble in water, methanol, and ethanol. Its solubility generally increases with temperature[3][4][5]. Specific solubility data for this compound is not readily available, but its polarity suggests solubility in polar organic solvents. | Not available | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of 4-cyanophenyl isothiocyanate with ammonia. A general protocol for the synthesis of a similar compound, N-Cyano-N'-(4-chlorophenyl)thiourea, involves the reaction of the corresponding isothiocyanate with monosodium cyanamide[6]. Below is a proposed experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in a suitable anhydrous solvent such as ethanol.
-
Isothiocyanate Formation: To this solution, add an equimolar amount of thiophosgene or a related reagent at room temperature to form 4-cyanophenyl isothiocyanate in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Thiourea Formation: Once the isothiocyanate formation is complete, introduce a source of ammonia, such as an ethanolic ammonia solution, to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to facilitate the formation of the thiourea derivative.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: A workflow diagram for the synthesis of this compound.
Biological Activity and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory effects[7][8][9]. The mechanisms of action are diverse and can involve disruption of cellular homeostasis and inhibition of key enzymes.
Antibacterial Activity
Thiourea derivatives have shown potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[7]. One study on a thiourea derivative, TD4, revealed that its antibacterial mechanism involves the disruption of NAD+/NADH homeostasis, which is crucial for bacterial metabolism and survival[7].
Caption: Proposed antibacterial mechanism via disruption of NAD+/NADH homeostasis.
Antifungal Activity
The antifungal properties of thiourea derivatives are associated with their ability to interfere with quorum sensing, a cell-to-cell communication mechanism in microorganisms[10]. By disrupting these signaling pathways, thiourea derivatives can inhibit fungal growth and biofilm formation.
Enzyme Inhibition
Phenylthiourea is a well-documented competitive inhibitor of phenoloxidase, a key enzyme in melanization[11][12]. This inhibitory action suggests that this compound may also exhibit inhibitory effects on various enzymes due to its structural similarity. The evaluation of enzyme inhibition is a critical step in drug discovery.
Caption: A typical experimental workflow for assessing enzyme inhibition.
Conclusion
This compound is a compound of significant interest due to the diverse biological activities exhibited by the broader class of thiourea derivatives. This guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and insights into its potential mechanisms of action. Further experimental validation of the predicted properties and detailed biological studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. chembk.com [chembk.com]
- 2. (1E)-1-[1-amino-2-(2,6-dichlorophenyl)ethylidene]-3-(4-cyanophenyl)thiourea | C16H12Cl2N4S | CID 5482427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. prepchem.com [prepchem.com]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of (4-Cyanophenyl)thiourea Derivatives: A Technical Guide
Disclaimer: Extensive searches for the crystal structure of (4-Cyanophenyl)thiourea did not yield any specific results. This guide therefore focuses on a closely related and well-characterized derivative, N-benzoyl-N′-(4′-cyanophenyl)thiourea , to provide a detailed example of the crystallographic analysis of this class of compounds. The methodologies and principles described herein are directly applicable to the study of other thiourea derivatives.
Introduction
Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and chemical synthesis. Their biological activity is often linked to their three-dimensional structure and the intricate network of intermolecular interactions they form in the solid state. Understanding the crystal structure of these compounds is therefore paramount for rational drug design and the development of new materials with tailored properties. This technical guide provides an in-depth overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of N-benzoyl-N′-(4′-cyanophenyl)thiourea.
Experimental Protocols
Synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea
The synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea is achieved through a multi-step process involving the formation of an aroyl isothiocyanate intermediate.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
4-aminobenzonitrile
-
Acetone (dry)
Procedure:
-
A solution of benzoyl chloride and potassium thiocyanate in dry acetone is refluxed with stirring for approximately 30 minutes to form benzoyl isothiocyanate in situ.
-
To this solution, 4-aminobenzonitrile, also dissolved in dry acetone, is added.
-
The resulting reaction mixture is then refluxed for several hours.
-
After cooling, the mixture is poured into water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, yields pale-yellow crystals of N-benzoyl-N′-(4′-cyanophenyl)thiourea suitable for single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
High-quality single crystals of the synthesized compound are selected for X-ray diffraction analysis.
Instrumentation:
-
A suitable single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).
Data Collection:
-
A selected crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at room temperature (approximately 296 K).
-
Data collection is typically performed using ω and φ scans.
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The crystallographic data for N-benzoyl-N′-(4′-cyanophenyl)thiourea is summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₅H₁₁N₃OS |
| Formula weight | 281.34 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a | 4.0684(3) Å |
| b | 12.3410(11) Å |
| c | 14.7486(13) Å |
| α | 69.009(3)° |
| β | 89.918(3)° |
| γ | 83.018(3)° |
| Volume | 685.52(10) ų |
| Z | 2 |
| Density (calculated) | 1.363 Mg/m³ |
| Absorption coefficient | 0.23 mm⁻¹ |
| F(000) | 292 |
| Reflections collected | 3430 |
| Independent reflections | 2170 [R(int) = 0.069] |
| Final R indices [I>2σ(I)] | R₁ = 0.064, wR₂ = 0.213 |
| R indices (all data) | R₁ = 0.093, wR₂ = 0.234 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1-C8 | 1.650(3) |
| O1-C7 | 1.220(3) |
| N1-C8 | 1.393(4) |
| N2-C8 | 1.348(4) |
| N2-C7 | 1.398(4) |
| N3-C12 | 1.462(4) |
| N3-C15 | 1.141(5) |
Table 3: Hydrogen Bond Geometry (Å, °)
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| N2–H2···O1 | 0.86 | 1.90 | 2.646(3) | 144 |
| N1–H1···S1ⁱ | 0.86 | 2.58 | 3.414(3) | 163 |
| C5–H5···S1ⁱⁱ | 0.93 | 2.90 | 3.794(4) | 161 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, -y, -z+1
Visualization of Workflows and Interactions
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and structural analysis of N-benzoyl-N′-(4′-cyanophenyl)thiourea.
Molecular Packing and Hydrogen Bonding
The crystal packing of N-benzoyl-N′-(4′-cyanophenyl)thiourea is stabilized by a network of intra- and intermolecular hydrogen bonds, forming a dimeric structure.
Structural Commentary
The single-crystal X-ray diffraction study of N-benzoyl-N′-(4′-cyanophenyl)thiourea reveals a triclinic crystal system with the space group P-1. The molecular structure is characterized by the presence of a benzoyl group and a 4-cyanophenyl group attached to the thiourea core.
The C=S and C=O bond lengths are consistent with double bond character. A significant feature of the molecular conformation is an intramolecular N-H···O hydrogen bond, which results in the formation of a pseudo-six-membered ring. This interaction contributes to the planarity of the molecule.
In the crystal lattice, molecules are linked into centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. These dimers are further connected by weaker C-H···S interactions, creating a robust three-dimensional supramolecular architecture. The presence of these hydrogen bonds plays a crucial role in stabilizing the crystal packing.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of N-benzoyl-N′-(4′-cyanophenyl)thiourea, serving as a detailed proxy for the analysis of this compound. The detailed experimental protocols, tabulated crystallographic data, and visualizations of the experimental workflow and intermolecular interactions offer valuable insights for researchers in medicinal chemistry and materials science. The structural information elucidated through single-crystal X-ray diffraction is fundamental for understanding the structure-property relationships of this important class of compounds and for the design of new molecules with enhanced biological or material properties.
spectroscopic data (NMR, IR, MS) of (4-Cyanophenyl)thiourea
An In-depth Technical Guide to the Spectroscopic Profile of (4-Cyanophenyl)thiourea
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. This document presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇N₃S[1]
-
Molecular Weight: 177.22 g/mol [1]
-
CAS Number: 3460-55-7[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. Data for closely related compounds are included for comparative reference, as they provide characteristic signals for the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Reference Compound | Reported Chemical Shift (δ, ppm) in DMSO-d₆ | Citation |
| N-H (Thiourea) | ~9.5 - 12.0 (broad signals) | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 12.70, 11.69 | [2] |
| Aromatic C-H | ~7.5 - 8.3 (multiplet) | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 7.50 - 8.30 | [2] |
| -NH₂ (Thiourea) | ~7.2 (broad signal) | Thiourea | ~7.2 | [3] |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Reference Compound | Reported Chemical Shift (δ, ppm) in DMSO-d₆ | Citation |
| C=S (Thiocarbonyl) | ~180 | Thiourea | 181.95 | [3] |
| C≡N (Nitrile) | ~119 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 119.2 | [2] |
| Aromatic C | ~108 - 151 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 108.6 - 142.7 | [2] |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference Compound | Reported Wavenumber (cm⁻¹) | Citation |
| N-H | Stretching | ~3200 - 3400 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 3229 | [2] |
| C-H (Aromatic) | Stretching | ~3000 - 3100 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 3030 | [2] |
| C≡N (Nitrile) | Stretching | ~2220 - 2230 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 2223 | [2] |
| N-H | Bending | ~1590 - 1620 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 1592 | [2] |
| C=S | Stretching | ~1080 - 1270 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 1262 (N-C=S), 834 (C=S) | [2] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Ion | m/z (Expected) | Fragmentation | Reference Compound | Observed m/z | Citation |
| [M]+ | 177 | Molecular Ion | This compound | - | |
| [M - NH₃]+ | 160 | Loss of Ammonia | - | - | |
| [C₇H₄N₂S]+ | 148 | Fragmentation of thiourea moiety | - | - | |
| [C₇H₅N₂]+ | 117 | 4-aminobenzonitrile fragment | - | - | |
| [C₆H₄CN]+ | 102 | Cyanophenyl cation | - | - |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for synthesizing N-aroyl-N′-(4′-cyanophenyl)thioureas involves a one-pot reaction.[4]
-
Preparation of Isothiocyanate: A mixture of an appropriate aroyl chloride (e.g., p-methoxybenzoyl chloride, 2.0 eq.) and potassium thiocyanate (2.0 eq.) is stirred in dry acetone (20 mL) at room temperature for 30 minutes. This step generates the corresponding aroyl isothiocyanate in situ.
-
Thiourea Formation: 4-aminobenzonitrile (2.0 eq.) dissolved in dry acetone is added to the reaction mixture.
-
Reaction and Isolation: The mixture is heated to reflux for 2-5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured onto crushed ice to precipitate the product. The solid is then filtered, washed with water, and dried to yield the N-aroyl-N′-(4′-cyanophenyl)thiourea derivative.[4]
Caption: General workflow for the synthesis of this compound derivatives.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at 300 MHz or higher. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as the internal standard.[4]
-
IR Spectroscopy: FT-IR spectra are recorded using an FT-IR spectrophotometer. Samples are prepared as KBr discs.[4]
-
Mass Spectrometry: Mass spectra are obtained using an LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is often performed in multiple-reaction monitoring (MRM) mode to enhance sensitivity and selectivity.[5]
Key Structural Interpretations
NMR Spectra
In the ¹H NMR spectrum, the protons of the N-H groups in the thiourea moiety are expected to appear as broad singlets at a high chemical shift (downfield), typically between 9.5 and 12.7 ppm, due to their acidic nature and hydrogen bonding. The aromatic protons on the cyanophenyl ring will appear as a multiplet in the aromatic region (7.5-8.3 ppm).
In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears around 180-182 ppm. The nitrile carbon (C≡N) signal is found at approximately 119 ppm.
IR Spectrum
The IR spectrum provides clear evidence for key functional groups. A sharp, strong absorption band around 2223-2225 cm⁻¹ is characteristic of the C≡N stretching vibration. The N-H stretching vibrations of the thiourea group are observed as one or more bands in the 3200-3400 cm⁻¹ region. The C=S bond typically shows weaker absorptions at lower wavenumbers.
Mass Spectrum Fragmentation
The mass spectrum provides information on the molecular weight and structural fragments of the molecule. The molecular ion peak ([M]+) is expected at m/z 177. A logical fragmentation pathway involves the initial loss of ammonia or cleavage of the thiourea group, leading to characteristic fragment ions.
Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.
References
solubility of (4-Cyanophenyl)thiourea in different solvents
An In-Depth Technical Guide to the Solubility of (4-Cyanophenyl)thiourea
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is fundamental to its application. This guide provides a comprehensive overview of the solubility of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility based on chemical principles, detailed experimental protocols for its determination, and relevant biological context.
Introduction to this compound
This compound belongs to the thiourea class of compounds, which are characterized by the presence of a CSN₂ core. Thioureas are analogs of ureas where the oxygen atom is replaced by a sulfur atom.[1] This substitution significantly influences the molecule's chemical properties and biological activities. The structure of this compound includes a polar thiourea group capable of acting as both a hydrogen bond donor and acceptor, a rigid phenyl ring, and a polar cyano (-C≡N) group.[1][2] These structural features dictate its interactions with various solvents and its potential biological targets. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]
Solubility Profile of this compound
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The thiourea and cyano groups can form hydrogen bonds with protic solvents. However, the hydrophobic phenyl ring will limit extensive solubility in water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Moderate to High | These solvents can accept hydrogen bonds from the N-H groups of the thiourea and have dipole-dipole interactions with the cyano and thiocarbonyl groups. DMSO is often a good solvent for many thiourea derivatives. |
| Non-Polar | Hexane, Toluene | Very Low | The overall polarity of this compound is too high for significant interaction with non-polar solvents. |
| Halogenated | Dichloromethane, Chloroform | Low | These solvents have intermediate polarity and may show some ability to dissolve the compound, but high solubility is not expected. |
Experimental Protocol: Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic solubility of a crystalline solid is the shake-flask method.[5][6] This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.
Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., ethanol)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.[6]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[7] This step must be performed carefully to avoid any undissolved particles in the collected supernatant.
-
Sample Preparation for Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted solution using a calibrated analytical method.
-
UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[8][9][10] Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.[11][12] Inject the diluted sample and calculate its concentration based on the calibration curve.
-
-
Calculation of Solubility: Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Biological Relevance and Signaling Pathway
Thiourea derivatives are known to interact with various biological targets, often through hydrogen bonding and other non-covalent interactions.[13] One of the well-documented activities of certain thiourea derivatives is the inhibition of carbonic anhydrases (CAs).[11] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[14][15] These enzymes play crucial roles in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[14][16]
Inhibition of carbonic anhydrase is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[16][17] The general mechanism of action for CA inhibitors involves binding to the zinc ion in the enzyme's active site, which is essential for its catalytic activity.[18]
Mandatory Visualization: Carbonic Anhydrase Inhibition Pathway
Caption: General mechanism of carbonic anhydrase inhibition.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for its study. The predicted solubility profile suggests that polar aprotic solvents are likely to be most effective for its dissolution. The detailed experimental protocol for the shake-flask method offers a reliable means to quantify its solubility in various solvents. Furthermore, the potential for this compound and its derivatives to act as enzyme inhibitors, such as for carbonic anhydrase, highlights its relevance in drug discovery and development. The provided diagram illustrates a key biological pathway that can be a starting point for further investigation into the pharmacological applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. mt.com [mt.com]
- 9. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]
- 10. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 16. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 17. lecturio.com [lecturio.com]
- 18. How many carbonic anhydrase inhibition mechanisms exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of (4-Cyanophenyl)thiourea
This technical guide provides a comprehensive overview of (4-Cyanophenyl)thiourea, a molecule of interest in chemical synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.
Chemical Identity and Properties
This compound, also known as N-(4-Cyanophenyl)thiourea, is an aromatic thiourea derivative. The core structure consists of a phenyl ring substituted with a cyano group and a thiourea moiety.
Table 1: Chemical and Physical Properties of N-(4-Cyanophenyl)thiourea
| Property | Value | Reference |
| CAS Number | 3460-55-7 | [1][2] |
| Molecular Formula | C8H7N3S | [1][2] |
| Molecular Weight | 177.22 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | 98% | [2] |
| InChI | InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | [2] |
| InChIKey | LFMJROANUIRGBS-UHFFFAOYSA-N | [2] |
Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives can be achieved through various established chemical reactions. A general and widely used method involves the reaction of an isothiocyanate with a primary or secondary amine.
Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas
A common laboratory-scale synthesis involves the reaction between an amine and an isothiocyanate. For the synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas, a high-yield two-step process has been described. Initially, aroyl isothiocyanates are generated in situ from the corresponding aroyl chlorides and a thiocyanate salt. These reactive intermediates are then treated with 4-aminobenzonitrile to yield the desired N-aroyl-N′-(4′-cyanophenyl)thiourea.[3][4]
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to achieve high purity. Characterization of the synthesized compound is performed using various spectroscopic methods, including FT-IR, 1H-NMR, and 13C-NMR, along with elemental analysis.[3]
Logical Workflow for Synthesis and Characterization
Caption: Workflow for thiourea synthesis.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
Table 2: Key Spectroscopic Data for a Representative N-aroyl-N′-(4′-cyanophenyl)thiourea
| Spectroscopic Technique | Key Signals and Assignments | Reference |
| FT-IR (cm⁻¹) | ~3229 (N-H stretch), ~2223 (C≡N), ~1662 (C=O), ~1592 (N-H bend), ~834 (C=S) | [3] |
| ¹H-NMR (δ, ppm) | ~12.70 and ~11.69 (N-H protons of thiourea), 7.50–8.30 (aromatic protons) | [3] |
| ¹³C-NMR | Signals corresponding to carbonyl, thiocarbonyl, nitrile, and aromatic carbons. | [3] |
Note: The data presented is for N-benzoyl-N′-(4′-cyanophenyl)thiourea as a representative example.[3]
Biological and Medicinal Chemistry Relevance
Thiourea derivatives are a class of compounds known for a wide range of biological activities, making them attractive scaffolds in drug discovery.[5] Their applications span various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition.[5][6]
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and coordinate with metal ions, which allows them to interact with biological targets such as enzymes and receptors.[6] For instance, some thiourea derivatives have been investigated as inhibitors of enzymes like thyroid peroxidase, which is involved in thyroid hormone synthesis.[7]
Potential Signaling Pathway Interactions
While specific signaling pathways for this compound are not extensively documented in the provided search results, related compounds have been studied for their anticancer properties. For example, thiazole derivatives containing a 4-cyanophenyl group have shown efficacy against cancer cell lines, with preliminary experiments suggesting inhibition of the ERK1/2 pathway.[8] The ERK pathway is a critical component of the MAPK/ERK signaling cascade, which regulates cell proliferation, survival, and differentiation.
Caption: Potential inhibition of the MAPK/ERK pathway.
The diverse biological activities of thiourea derivatives underscore their potential as lead compounds in drug development. Further research into the specific mechanisms of action and structure-activity relationships of this compound and related compounds is warranted.
References
- 1. N-(4-Cyanophenyl)thiourea|3460-55-7-SinoStandards Bio-Tech [sinostandards.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of Substituted Thiourea Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological and chemical properties are profoundly influenced by the phenomenon of thione-thiol tautomerism. This technical guide provides an in-depth analysis of the tautomeric forms of substituted thiourea derivatives, focusing on their structural characteristics, spectroscopic signatures, and the computational methods used for their study. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, along with a discussion on the implications of tautomerism for their biological activity, particularly in the context of enzyme inhibition.
Introduction
Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. These compounds can exist in two primary tautomeric forms: the thione form and the thiol form (also known as the isothiourea form). This equilibrium is a dynamic process involving the migration of a proton from a nitrogen atom to the sulfur atom, accompanied by a rearrangement of the pi-electron system.
The thione form is generally the more stable and predominant tautomer under most conditions. However, the position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents on the nitrogen atoms, the polarity of the solvent, temperature, and pH. Understanding and controlling this equilibrium is crucial, as the different tautomers can exhibit distinct chemical reactivity and biological activity. For instance, the ability of thiourea derivatives to act as hydrogen bond donors and acceptors, as well as their metal-chelating properties, are directly related to their tautomeric state.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the tautomeric forms of substituted thiourea derivatives, equipping them with the knowledge to better design and utilize these compounds in their respective fields.
Structural Analysis of Tautomeric Forms
The most definitive method for determining the structure of molecules in the solid state is single-crystal X-ray diffraction. For substituted thiourea derivatives, crystallographic studies almost invariably show the molecule to exist in the thione form. The structural parameters of the thiol form, due to its general instability in the solid state, are typically determined using computational methods.
N-phenylthiourea is a representative example used here to illustrate the structural differences between the thione and thiol tautomers.
Quantitative Structural Data
The following tables summarize key bond lengths, bond angles, and dihedral angles for the thione and thiol tautomers of N-phenylthiourea. The data for the thione form is derived from experimental X-ray crystallography, while the data for the thiol form is obtained from Density Functional Theory (DFT) calculations.
Table 1: Comparison of Key Bond Lengths (Å) for N-phenylthiourea Tautomers
| Bond | Thione Form (Experimental - X-ray) | Thiol Form (Computed - DFT) |
| C=S / C-S | 1.650 | 1.75 (C-SH) |
| C-N1 | 1.394 | 1.30 (C=N1) |
| C-N2 | 1.316 | 1.38 (C-N2H2) |
| S-H | - | 1.35 |
Table 2: Comparison of Key Bond Angles (°) for N-phenylthiourea Tautomers
| Angle | Thione Form (Experimental - X-ray) | Thiol Form (Computed - DFT) |
| N1-C-N2 | 117.5 | 120.1 |
| N1-C-S | 121.3 | 115.8 (N1-C-SH) |
| N2-C-S | 121.2 | 124.1 (N2-C-SH) |
| C-S-H | - | 98.5 |
Table 3: Comparison of Key Dihedral Angles (°) for N-phenylthiourea Tautomers
| Dihedral Angle | Thione Form (Experimental - X-ray) | Thiol Form (Computed - DFT) |
| H-N1-C-S | 180 (approx.) | - |
| H-N2-C-S | 0 (approx.) | 180 (approx.) |
| C-N1-C-S | 180 (approx.) | 180 (approx.) |
| N1-C-S-H | - | 180 (approx.) |
Spectroscopic Characterization
Various spectroscopic techniques are employed to study the tautomeric equilibrium of substituted thiourea derivatives in solution.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomerism. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs significantly between the thione and thiol forms.
-
¹H NMR: The protons on the nitrogen atoms of the thione form typically appear as broad signals due to quadrupole broadening and chemical exchange. In the thiol form, the disappearance of an N-H proton signal and the appearance of a new S-H proton signal would be indicative of tautomerization.
-
¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is highly characteristic and typically appears in the range of 180-200 ppm. Upon tautomerization to the thiol form, this carbon becomes part of a C=N double bond, and its chemical shift is expected to move upfield to the 150-160 ppm range.
-
¹⁵N NMR: The nitrogen chemical shifts are also indicative of the tautomeric form. In the thione form, the nitrogen atoms are sp² hybridized, whereas in the thiol form, one nitrogen becomes sp² hybridized (in the C=N bond) and the other remains sp² but in a different electronic environment.
Table 4: Experimental and Computed NMR Chemical Shifts (ppm) for N-phenylthiourea Tautomers
| Nucleus | Thione Form (Experimental in DMSO-d6)[1] | Thiol Form (Computed) |
| ¹H (NH) | 9.70, 7.40 | N/A |
| ¹H (SH) | N/A | ~4.5 - 5.5 |
| ¹³C (C=S/C-S) | ~182 | ~155 |
| ¹⁵N | ~80, ~100 | ~150, ~90 |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to quantify the ratio of tautomers in solution. The thione form typically exhibits a strong π→π* transition in the range of 230-260 nm and a weaker n→π* transition at longer wavelengths. The thiol form has a different chromophore and will absorb at different wavelengths. By monitoring the changes in the absorption spectrum with solvent polarity or temperature, the tautomeric equilibrium constant can be estimated.
Computational Studies
Quantum chemical calculations are invaluable for studying the tautomerism of thiourea derivatives, especially for characterizing the less stable thiol tautomer and the transition state connecting the two forms.
Relative Energies of Tautomers
Density Functional Theory (DFT) is a commonly used method to calculate the relative energies of the tautomers. These calculations consistently show that the thione form is more stable than the thiol form. The energy difference depends on the substituents and the solvent.
Table 5: Calculated Relative Energies (ΔE) of N-phenylthiourea Tautomers
| Medium | ΔE (E_thiol - E_thione) (kcal/mol) | Predominant Form |
| Gas Phase | 8 - 12 | Thione |
| Non-polar (e.g., Toluene) | 7 - 10 | Thione |
| Polar (e.g., Water) | 5 - 8 | Thione |
The data indicates that while the thione form is always more stable, polar solvents can slightly reduce the energy difference, thereby increasing the population of the thiol tautomer at equilibrium.
Tautomerism and Biological Activity: Acetylcholinesterase Inhibition
The biological activity of substituted thiourea derivatives can be highly dependent on their tautomeric form, as this determines the molecule's shape, hydrogen bonding capabilities, and overall electronic properties, which are crucial for receptor binding. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine and a key target in the treatment of Alzheimer's disease.[2][3][4]
The active site of AChE contains a catalytic triad (Ser203, His447, and Glu334) and a peripheral anionic site.[5][6] The binding of inhibitors to this site is governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The thione and thiol tautomers of a substituted thiourea derivative present different functionalities to the enzyme's active site, potentially leading to different binding affinities and inhibitory potencies.
Below is a logical diagram illustrating how the tautomeric equilibrium of a substituted thiourea derivative can influence its interaction with the AChE active site.
Caption: Tautomeric influence on AChE inhibition.
This diagram illustrates that the thione tautomer, with its C=S group acting as a hydrogen bond acceptor and its N-H groups as hydrogen bond donors, may have a more favorable interaction with the amino acid residues in the AChE active site, leading to potent inhibition. Conversely, the thiol tautomer, with a different arrangement of hydrogen bond donors and acceptors, might not bind as effectively, resulting in reduced or no inhibition. Therefore, designing thiourea derivatives that predominantly exist in the thione form in a physiological environment could be a key strategy for developing effective AChE inhibitors.
Experimental Protocols
Synthesis of Substituted Thiourea Derivatives
A general and environmentally friendly method for the synthesis of unsymmetrical N,N'-disubstituted thioureas involves the reaction of an amine with carbon disulfide in an aqueous medium.
Materials:
-
Primary amine (e.g., aniline)
-
Secondary amine (e.g., diethylamine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in water.
-
Cool the solution in an ice bath and add sodium hydroxide (1.0 eq.).
-
Slowly add carbon disulfide (1.0 eq.) dropwise with vigorous stirring. Allow the reaction to stir for 1-2 hours at room temperature to form the sodium dithiocarbamate salt.
-
To this solution, add the primary amine (1.0 eq.).
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted thiourea derivative.
-
Characterize the final product by melting point, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
X-ray Crystallography for Structural Determination
Procedure:
-
Crystal Growth: Grow single crystals of the synthesized thiourea derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or dichloromethane/hexane).
-
Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the electron density. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.[7][8][9][10]
NMR Spectroscopy for Tautomeric Analysis
Procedure:
-
Sample Preparation: Prepare NMR samples by dissolving a known concentration of the thiourea derivative in various deuterated solvents of differing polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).
-
Standard Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature for each sample.
-
Variable Temperature (VT) NMR: For a sample in a suitable solvent (e.g., DMSO-d₆), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 373 K in 10 K increments).[11][12][13][14] Changes in the chemical shifts and the coalescence of peaks can provide information about the dynamics of the tautomeric equilibrium and allow for the calculation of the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the equilibrium.
-
Data Analysis: Analyze the chemical shifts and integration of the signals corresponding to each tautomer (if observable) to determine their relative populations at different conditions. For the ¹³C spectrum, pay close attention to the chemical shift of the C=S carbon.
Computational Chemistry Protocol
Software: Gaussian 16 or a similar quantum chemistry software package.
Procedure:
-
Structure Building: Build the initial 3D structures of the thione and thiol tautomers of the desired substituted thiourea derivative using a molecular modeling program (e.g., GaussView).
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set.
-
The Opt Freq keywords in Gaussian will perform both optimization and frequency calculations. The absence of imaginary frequencies in the output will confirm that the optimized structure is a true minimum on the potential energy surface.
-
-
Solvation Effects:
-
To model the effect of a solvent, perform the geometry optimization in the presence of a solvent continuum using a model like the Polarizable Continuum Model (PCM). This is done by adding the SCRF=(PCM, Solvent=solvent_name) keyword to the input file.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometries, perform NMR chemical shift calculations using the Gauge-Independent Atomic Orbital (GIAO) method. The keyword in Gaussian is NMR. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
-
-
Data Analysis: Extract the optimized geometries (bond lengths, angles, dihedrals), relative energies (corrected for zero-point vibrational energy), and calculated NMR chemical shifts from the output files for comparison with experimental data.
Conclusion
The thione-thiol tautomerism of substituted thiourea derivatives is a fundamental aspect of their chemistry that significantly impacts their structure, reactivity, and biological function. While the thione form is generally more stable, the tautomeric equilibrium can be influenced by substituents and the surrounding environment. A thorough understanding of this phenomenon, achieved through a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, and complemented by computational studies, is essential for the rational design of novel thiourea derivatives with tailored properties for applications in drug discovery and materials science. The detailed protocols provided in this guide offer a practical framework for researchers to explore and harness the rich chemistry of these versatile molecules.
References
- 1. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
- 3. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Chiral Thioureas as Anticholinesterase Inhibitors Using Enantiopure α-Methylbenzylamines: Synthesis, Enzyme Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. rigaku.com [rigaku.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comprehensive Technical Guide to the Synthesis of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the core methodologies for synthesizing thiourea and its derivatives. Thiourea-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the primary synthetic routes, providing experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.
Synthesis from Ammonium Thiocyanate
The thermal isomerization of ammonium thiocyanate is a classical method for the preparation of unsubstituted thiourea. This reaction involves heating ammonium thiocyanate, which exists in equilibrium with thiourea.[1] The equilibrium nature of this reaction often leads to challenges in achieving high yields, as the separation of thiourea from the unreacted starting material can be problematic.[1]
Reaction Mechanism
The process involves an equilibrium between ammonium thiocyanate and thiourea, which is shifted towards the product at elevated temperatures.[1] Studies have suggested that ammonia can act as a catalyst, potentially lowering the isomerization temperature and improving the yield of thiourea.[2]
Experimental Protocol
A common laboratory procedure involves melting ammonium thiocyanate and maintaining it at a high temperature for several hours.[3]
Materials:
-
Ammonium thiocyanate (NH₄SCN)
Procedure:
-
50 g of ammonium thiocyanate is placed in a round-bottom flask and melted in a paraffin bath.
-
The molten mass is maintained at a temperature of 140-145°C for 5-6 hours.
-
After cooling, the solidified melt is powdered and triturated with half its weight of cold water to dissolve the unreacted ammonium thiocyanate.
-
The remaining solid is collected and recrystallized from hot water to yield pure thiourea as colorless, silky needles.[3]
Quantitative Data
| Starting Material | Temperature (°C) | Time (h) | Yield | Purity | Reference |
| Ammonium Thiocyanate | 140-145 | 5-6 | 14-16% | High after recrystallization | [3] |
| Ammonium Thiocyanate with NH₃ catalyst | >145 | Not specified | Improved | Not specified | [2] |
Synthesis from Isothiocyanates and Amines
The reaction of isothiocyanates with primary or secondary amines is one of the most versatile and widely used methods for the synthesis of N,N'-disubstituted thioureas. This reaction is a straightforward and generally high-yielding nucleophilic addition.[4][5]
Reaction Mechanism
The synthesis proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea product.[3][4] This reaction is often considered a "click-type" reaction due to its efficiency and simplicity.[4]
Experimental Protocol
A general procedure for the synthesis of an N,N'-disubstituted thiourea in solution is as follows:[4]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), the solvent is removed under reduced pressure.
-
The resulting solid can be purified by recrystallization if necessary.[4]
Quantitative Data
This method is known for its high yields with a wide range of substrates.
| Isothiocyanate | Amine | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenyl isothiocyanate | Benzylamine | Not specified | Not specified | Not specified | >95 | [6] |
| Benzyl isothiocyanate | Aniline | Not specified | Not specified | Not specified | >95 | [6] |
| (1-Isothiocyanatoethyl)benzene | n-Butylamine | DCM | Room Temp. | Not specified | High | [6] |
| 4-Chlorophenyl isothiocyanate | 4-Anisidine | Manual Grinding | Room Temp. | 5-40 min | 89-98 | [7] |
| 4-Bromophenyl isothiocyanate | Various anilines | Manual Grinding | Room Temp. | 5-40 min | 89-98 | [7] |
Synthesis from Cyanamide and Hydrogen Sulfide
The reaction of cyanamide or its salts (like calcium cyanamide) with hydrogen sulfide is a common industrial method for producing thiourea.[8][9] This process can be carried out in a slurry and can be adapted for continuous production.[10]
Reaction Mechanism
The overall reaction involves the addition of hydrogen sulfide to the nitrile group of cyanamide. When using calcium cyanamide, the process often involves the formation of calcium hydrosulfide as an intermediate.[11] Carbon dioxide is sometimes used to facilitate the reaction and precipitate calcium as calcium carbonate.
Experimental Protocol
A two-stage process for the production of thiourea from calcium cyanamide and hydrogen sulfide is described in the patent literature.[10]
Materials:
-
Calcium cyanamide (CaCN₂)
-
Hydrogen sulfide (H₂S)
-
Water
Procedure: Stage 1:
-
An aqueous suspension of calcium cyanamide is prepared.
-
Hydrogen sulfide is introduced into the suspension at a temperature below 80°C (advantageously 40-60°C) under reduced pressure.[10]
Stage 2:
-
The resulting mixture is then further reacted at a temperature of 60-100°C under approximately normal atmospheric pressure to complete the reaction.[10]
-
The thiourea solution is then separated from the solid byproducts by filtration, and the product is isolated by crystallization.
Quantitative Data
| Starting Materials | Temperature (°C) | Pressure | Yield (%) | Reference |
| Calcium Cyanamide, H₂S | Stage 1: <80, Stage 2: 60-100 | Stage 1: Reduced, Stage 2: Atmospheric | High (Industrial Process) | [10] |
| Calcium Cyanamide, H₂S, CO₂ | Ambient to 80 | Atmospheric | 66.0 - 69.05 | [11] |
| Calcium Cyanamide, H₂S, CO₂ (with mother liquor recycle) | Not specified | Not specified | 90.47 (conversion) | [12] |
Synthesis from Carbon Disulfide and Amines
The reaction of carbon disulfide with amines provides a versatile route to both symmetrical and unsymmetrical thioureas. This method proceeds through the formation of a dithiocarbamate intermediate.[7]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt. This intermediate can then react with another amine to produce the thiourea. For the synthesis of unsymmetrical thioureas, the reaction can be performed in a one-pot, three-component fashion.[13][14]
Experimental Protocol for Unsymmetrical Thioureas
A one-pot synthesis of unsymmetrical thioureas can be performed as follows:[13]
Materials:
-
Amine 1 (e.g., 2-naphthylamine, 0.2 mmol)
-
Carbon disulfide (1.2 equiv., 0.24 mmol)
-
Amine 2 (e.g., diethylamine, 1.2 equiv., 0.24 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
A mixture of Amine 1, carbon disulfide, and Amine 2 in DMSO is stirred in a glass tube at 70°C.
-
The reaction is monitored and typically completes within 1-12 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated to yield the product.[13]
Quantitative Data
| Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Naphthylamine | Diethylamine | DMSO | 70 | 1 | 95 | [13] |
| 2-Naphthylamine | Pyrrolidine | DMSO | 70 | 1 | 96 | [13] |
| 2-Naphthylamine | Benzylamine | DMSO | 70 | 1 | 85 | [13] |
| 3-Aminoquinoline | Diethylamine | DMSO | 70 | 1 | 89 | [13] |
| Aniline | Benzylamine | DMSO | 70 | 1 | 94 | [13] |
References
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea [chemeurope.com]
- 9. Thiourea is mainly produced by the following methods-Jinnuo Chemical_Specializing in chemical production [jinnuo-chem.com]
- 10. US3723522A - Production of thiourea - Google Patents [patents.google.com]
- 11. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 12. US20030060662A1 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 13. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
The Advent and Evolution of Cyanophenyl-Containing Thioureas: A Technical Guide for Drug Discovery
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold in Medicinal Chemistry
Introduction
The journey of drug discovery is often marked by the identification and optimization of specific chemical scaffolds that exhibit promising biological activities. Among these, the cyanophenyl-containing thiourea moiety has emerged as a particularly fruitful area of research, leading to the development of potent inhibitors of various cellular processes, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and history of cyanophenyl-containing thioureas, detailing their synthesis, key structure-activity relationships (SAR), and mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document aims to be a core resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
A Historical Perspective: From Thiourea's Roots to a Targeted Therapeutic Approach
The story of cyanophenyl-containing thioureas is built upon the broader history of thiourea and its derivatives in medicinal chemistry. Thiourea itself, a simple organosulfur compound, has been known for its diverse biological properties for over a century.[1][2][3] Early investigations in the 20th century revealed the antitubercular and antithyroid activities of certain thiourea derivatives, laying the groundwork for their exploration as therapeutic agents.[4]
The modern era of drug discovery, however, has seen a more targeted approach. The rise of molecular biology and a deeper understanding of the signaling pathways that drive diseases like cancer have enabled the rational design of enzyme inhibitors. A pivotal moment in this field was the development of diaryl ureas and thioureas as kinase inhibitors. Sorafenib, a diaryl urea, was a landmark achievement, demonstrating that targeting key kinases in proliferative signaling pathways, such as the RAF/MEK/ERK cascade, could be a successful anticancer strategy.[5]
Building on this foundation, medicinal chemists began to explore the isosteric replacement of the urea oxygen with a sulfur atom, leading to the investigation of thiourea analogs. The introduction of the cyanophenyl group was a significant breakthrough. This moiety, with its specific electronic and steric properties, was found to often enhance binding affinity and selectivity for various kinase targets. The initial discovery and subsequent exploration of cyanophenyl-containing thioureas as potent kinase inhibitors marked a significant step forward in the development of targeted cancer therapies.
Synthesis of Cyanophenyl-Containing Thioureas: A General Protocol
The synthesis of N,N'-disubstituted thioureas, including those containing a cyanophenyl group, is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[6][7] This versatile and generally high-yielding reaction allows for the facile generation of a diverse library of compounds for structure-activity relationship studies.
General Synthetic Scheme
The fundamental synthetic route involves the reaction of a cyanophenyl isothiocyanate with an appropriate amine or, conversely, the reaction of an isothiocyanate with a cyano-substituted aniline. A common method involves the in-situ generation of an aroyl isothiocyanate from an aroyl chloride and a thiocyanate salt, which then reacts with a cyanoaniline.[6]
Detailed Experimental Protocol: Synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea
This protocol provides a detailed method for the synthesis of a representative cyanophenyl-containing thiourea, N-benzoyl-N′-(4′-cyanophenyl)thiourea.[6]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
4-Cyanoaniline
-
Acetone (anhydrous)
-
Ethanol
Procedure:
-
Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.40 g, 10 mmol) and potassium thiocyanate (0.97 g, 10 mmol) in 20 mL of anhydrous acetone is refluxed with stirring for 30 minutes. The reaction mixture will form a white precipitate of potassium chloride.
-
Reaction with 4-Cyanoaniline: After cooling the mixture to room temperature, a solution of 4-cyanoaniline (1.18 g, 10 mmol) in 20 mL of acetone is added dropwise over approximately 15 minutes with continuous stirring.
-
Precipitation and Isolation: The reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate (the thiourea product) is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then recrystallized from ethanol to yield the pure N-benzoyl-N′-(4′-cyanophenyl)thiourea.
Characterization:
-
Appearance: White solid
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching, C≡N stretching, and C=S stretching.
-
¹H NMR (DMSO-d₆, δ ppm): Resonances corresponding to the aromatic protons and the two N-H protons of the thiourea linkage. The N-H protons typically appear as two distinct singlets at high chemical shifts (e.g., ~11.7 and ~12.7 ppm).[6]
-
¹³C NMR (DMSO-d₆, δ ppm): Signals for the aromatic carbons, the cyano carbon (around 119 ppm), the carbonyl carbon, and the thiocarbonyl carbon (C=S) which is typically observed downfield (e.g., ~180 ppm).[6][8]
Biological Activity and Therapeutic Potential
Cyanophenyl-containing thioureas have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.
Anticancer Activity: Targeting Kinase Signaling Cascades
The diaryl urea and thiourea scaffold is a well-established pharmacophore for kinase inhibitors. These compounds typically act as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The cyanophenyl group often plays a crucial role in occupying a hydrophobic pocket within the ATP-binding site, contributing to the compound's potency and selectivity.
The RAF/MEK/ERK Signaling Pathway:
A primary target for many diaryl (thio)urea derivatives is the RAF/MEK/ERK pathway (also known as the MAPK pathway).[11][12] This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF and RAS, are common drivers of various cancers. By inhibiting RAF kinases (A-RAF, B-RAF, C-RAF), cyanophenyl-containing thioureas can block the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.
Quantitative Data on Anticancer Activity
The anticancer efficacy of cyanophenyl-containing thioureas is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The tables below summarize representative IC₅₀ values for a selection of these compounds from the literature.
Table 1: In Vitro Anticancer Activity of N-aryl-N'-(cyanophenyl)thiourea Derivatives
| Compound ID | R Group on N'-aryl | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Fluorophenyl | MOLT-3 (Leukemia) | 1.20 | [13] |
| 2 | 4-Chlorophenyl | MOLT-3 (Leukemia) | 2.49 | [13] |
| 3 | 4-(Trifluoromethyl)phenyl | HuCCA-1 (Cholangiocarcinoma) | 14.47 | [13] |
| 4 | 3,5-bis(Trifluoromethyl)phenyl | HepG2 (Liver Cancer) | 1.50 | [13] |
| 5 | 3,5-bis(Trifluoromethyl)phenyl | A549 (Lung Cancer) | 16.67 | [13] |
| 6 | 3,5-bis(Trifluoromethyl)phenyl | T47D (Breast Cancer) | 7.10 | [13] |
Table 2: In Vitro Anticancer Activity of Benzodioxole-Containing Thiourea Derivatives
| Compound ID | Structure Feature | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7 | N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon Cancer) | 1.11 | [14] |
| 7 | N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver Cancer) | 1.74 | [14] |
| 7 | N¹,N³-disubstituted-thiosemicarbazone | MCF-7 (Breast Cancer) | 7.0 | [14] |
| Doxorubicin | (Reference Drug) | HCT116 (Colon Cancer) | 8.29 | [14] |
| Doxorubicin | (Reference Drug) | HepG2 (Liver Cancer) | 7.46 | [14] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast Cancer) | 4.56 | [14] |
Key Experimental Protocols in Biological Evaluation
The assessment of the biological activity of cyanophenyl-containing thioureas involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. One moment, please... [mjas.analis.com.my]
- 11. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Structure of (4-Cyanophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of (4-Cyanophenyl)thiourea and its derivatives. Understanding the electronic properties of this class of compounds is pivotal for advancements in drug design and materials science, where thiourea derivatives have shown significant potential. This document summarizes key findings from computational studies, details the methodologies employed, and presents quantitative data to facilitate further research and development.
Introduction
This compound belongs to a class of organic compounds that have garnered considerable interest due to their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. The electronic structure of these molecules dictates their reactivity, intermolecular interactions, and ultimately, their therapeutic efficacy. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that complement experimental studies and guide the rational design of novel therapeutic agents.
This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. We will delve into the geometric parameters, frontier molecular orbitals (HOMO-LUMO), charge distribution, and natural bond orbital (NBO) analysis, which collectively provide a comprehensive understanding of the molecule's electronic characteristics.
Theoretical Methodology
The primary computational approach for studying the electronic structure of thiourea derivatives is Density Functional Theory (DFT). The methodologies cited in the literature for similar compounds form the basis of the protocols described herein.
Computational Details
Quantum chemical calculations are typically performed using software packages like Gaussian 09. The most commonly employed method is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set, such as 6-311G(d,p), is frequently used to provide a good balance between accuracy and computational cost.
Experimental Protocol: Geometry Optimization and Frequency Calculations
-
Input Structure: The initial molecular structure of the compound is built using a molecular modeling program.
-
Optimization: The geometry of the molecule is optimized in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation of the computational method.
Analysis of Electronic Properties
Following a successful geometry optimization, a range of electronic properties are calculated to understand the molecule's reactivity and interaction potential.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and chemical reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insights into the local electronic environment and potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonding units. It is used to understand charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.
Logical Workflow for Theoretical Electronic Structure Analysis
The following diagram illustrates the typical workflow for a computational study of the electronic structure of a molecule like this compound.
Results and Discussion: A Case Study of a this compound Derivative
Geometric Structure
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a foundational understanding of the molecule's three-dimensional structure. These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography.
Table 1: Selected Experimental and Theoretical Bond Lengths (Å) for N-benzoyl-N′-(4′-cyanophenyl)thiourea [1]
| Bond | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| C=S | 1.650 | Data not available |
| C=O | 1.220 | Data not available |
| C≡N | 1.140 | Data not available |
| C-N (thiourea) | 1.350 - 1.401 | Data not available |
| C-N (amide) | 1.377 | Data not available |
Table 2: Selected Experimental and Theoretical Bond Angles (°) for N-benzoyl-N′-(4′-cyanophenyl)thiourea [1]
| Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| N-C-S | 115.0 - 124.2 | Data not available |
| N-C-O | 119.5 - 120.6 | Data not available |
| C-N-C | 125.7 - 127.8 | Data not available |
Note: Specific theoretical values for bond lengths and angles for the benzoyl derivative were not provided in the primary source, but the study confirms that optimized geometries were calculated.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energies are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a measure of the molecule's excitability. A smaller energy gap suggests that the molecule is more reactive.
Table 3: Calculated Electronic Properties of N-benzoyl-N′-(4′-cyanophenyl)thiourea and its Nitro Derivative [1]
| Parameter | N-benzoyl-N′-(4′-cyanophenyl)thiourea | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea |
| HOMO Energy (eV) | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available |
| Energy Gap (eV) | Data not available | Data not available |
Note: While the study mentions theoretical calculations, specific HOMO/LUMO energy values were not tabulated in the publication.
Mulliken Atomic Charges
Mulliken charge analysis provides insight into the distribution of charge among the atoms of the molecule. This information is vital for understanding electrostatic interactions and identifying reactive sites.
Table 4: Calculated Mulliken Atomic Charges for Selected Atoms in N-benzoyl-N′-(4′-cyanophenyl)thiourea [1]
| Atom | Mulliken Charge (a.u.) |
| S1 | -0.389 |
| O1 | -0.529 |
| N1 (amide) | -0.669 |
| N2 (thiourea) | -0.686 |
| C7 (carbonyl) | +0.485 |
| C8 (thiocarbonyl) | +0.136 |
| C15 (cyano) | +0.061 |
| N3 (cyano) | -0.165 |
The Mulliken charge distribution reveals that the oxygen and sulfur atoms carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl and thiocarbonyl carbon atoms are positively charged, indicating their susceptibility to nucleophilic attack.
Conclusion
Theoretical studies on the electronic structure of this compound and its derivatives provide invaluable insights for researchers in drug development and materials science. Through the application of Density Functional Theory, it is possible to obtain a detailed understanding of the geometric and electronic properties that govern the behavior of these molecules. The analysis of frontier molecular orbitals, charge distribution, and bonding interactions allows for the prediction of reactivity, stability, and potential intermolecular interactions. While a comprehensive theoretical dataset for the parent this compound is not yet available in the literature, the methodologies and findings from studies on its derivatives, such as N-benzoyl-N′-(4′-cyanophenyl)thiourea, offer a robust framework for future computational investigations. Such studies are crucial for the rational design of new thiourea-based compounds with enhanced biological activity and desired material properties.
References
Methodological & Application
Application Notes: (4-Cyanophenyl)thiourea Derivatives in Oncology Research
**(4-Cyanophenyl)thiourea and its derivatives have emerged as a significant class of compounds in the field of cancer research. These molecules serve as versatile scaffolds for the development of novel therapeutic agents with potent cytotoxic and antiproliferative activities against various cancer cell lines. The presence of the cyanophenyl and thiourea moieties contributes to their diverse mechanisms of action, which include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.
The core structure allows for extensive chemical modifications, leading to the synthesis of a wide array of derivatives with enhanced efficacy and selectivity. Researchers have successfully synthesized and evaluated numerous analogs, demonstrating their potential in targeting cancers such as breast, colon, prostate, and leukemia.[1][2] The primary mechanism of action for many of these derivatives involves inducing programmed cell death, or apoptosis, in cancer cells.[1][3] Furthermore, certain derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR2 and EGFR, which are crucial for tumor angiogenesis and growth.[4]
This document provides an overview of the applications of this compound derivatives in cancer research, summarizes their cytotoxic activities, and provides detailed protocols for key experimental assays.
Quantitative Data Summary
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative view of their potency.
Table 1: Cytotoxicity of Thiazol-2-ylhydrazone Derivatives of this compound [5]
| Compound ID | Substitution on Hydrazone Moiety | Target Cell Line | GI50 (µM) |
| 3f | 2-hydroxy-3-methylbenzylidene | MCF-7 (Breast) | 1.0 ± 0.1 |
| 3a' | (pentafluorophenyl)methylene | MCF-7 (Breast) | 1.7 ± 0.3 |
| 3b' | 3-bromothiophen-2-yl)methylene | HCT-116 (Colorectal) | 1.6 ± 0.2 |
| 3f | 2-hydroxy-3-methylbenzylidene | HCT-116 (Colorectal) | 1.6 ± 0.1 |
| 3n | 2,6-dichlorobenzylidene | HCT-116 (Colorectal) | 1.1 ± 0.5 |
| 3w | 1-(4-fluorophenyl)ethylidene | HCT-116 (Colorectal) | 1.5 ± 0.8 |
Table 2: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Analogs [1]
| Compound ID | Phenyl Ring Substitution | Target Cell Line | IC50 (µM) |
| 2 | 3,4-dichlorophenyl | SW620 (Metastatic Colon) | 1.5 ± 0.72 |
| 8 | 4-(trifluoromethyl)phenyl | SW620 (Metastatic Colon) | 5.8 ± 0.76 |
| 9 | 4-chlorophenyl | SW620 (Metastatic Colon) | 7.6 ± 1.75 |
| 2 | 3,4-dichlorophenyl | SW480 (Primary Colon) | 8.9 ± 1.21 |
| 8 | 4-(trifluoromethyl)phenyl | PC3 (Prostate) | 6.5 ± 0.98 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, SW620, PC3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the this compound derivative for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives.
Caption: Putative signaling pathways targeted by this compound derivatives in cancer cells.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Urea and Thiourea Derivatives of Salinomycin as Agents Targeting Malignant Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for (4-Cyanophenyl)thiourea as a Corrosion Inhibitor for Mild Steel
Disclaimer: No direct experimental studies on the use of (4-Cyanophenyl)thiourea as a corrosion inhibitor for mild steel were found in the available literature. The following application notes and protocols are based on established knowledge of thiourea and its derivatives as corrosion inhibitors and provide a framework for the evaluation of this compound. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
This compound is a derivative of thiourea, a class of organic compounds known for their effective corrosion inhibition properties for various metals and alloys, particularly mild steel in acidic media.[1][2] The inhibitive action of thiourea derivatives is attributed to the presence of sulfur and nitrogen atoms, which can act as adsorption centers on the metal surface, and the presence of a phenyl group which can further enhance adsorption.[1][2][3] The cyano (-CN) group in the para position of the phenyl ring is an electron-withdrawing group, which could influence the electron density distribution in the molecule and its adsorption characteristics on the mild steel surface.
These notes provide a comprehensive guide for researchers and scientists to evaluate the potential of this compound as a corrosion inhibitor for mild steel.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition of mild steel by this compound in acidic solution is proposed to occur through the adsorption of the inhibitor molecules on the metal surface. This adsorption can be a complex process involving:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged steel surface (due to the adsorption of anions from the acidic solution).
-
Chemisorption: Covalent bonding between the lone pairs of electrons of sulfur and nitrogen atoms in the thiourea moiety and the vacant d-orbitals of iron atoms on the mild steel surface. The π-electrons of the phenyl ring can also contribute to the adsorption process.
The adsorbed this compound molecules form a protective film that isolates the mild steel surface from the corrosive environment, thereby reducing the rates of both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions. The presence of the cyano group might influence the orientation and packing of the adsorbed molecules, potentially affecting the stability and effectiveness of the protective film.
Data Presentation: Hypothetical Performance Data
The following tables present hypothetical, yet realistic, quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl solution. This data is intended to serve as a template for presenting experimental results.
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 15.2 | - | - |
| 0.1 | 5.8 | 61.8 | 0.618 |
| 0.5 | 2.9 | 80.9 | 0.809 |
| 1.0 | 1.5 | 90.1 | 0.901 |
| 2.0 | 0.8 | 94.7 | 0.947 |
| 5.0 | 0.5 | 96.7 | 0.967 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1250 | 75 | 120 | - |
| 0.1 | -472 | 480 | 72 | 115 | 61.6 |
| 0.5 | -465 | 230 | 69 | 112 | 81.6 |
| 1.0 | -458 | 115 | 65 | 108 | 90.8 |
| 2.0 | -450 | 60 | 62 | 105 | 95.2 |
| 5.0 | -442 | 35 | 58 | 101 | 97.2 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 150 | - |
| 0.1 | 120 | 95 | 62.5 |
| 0.5 | 250 | 60 | 82.0 |
| 1.0 | 550 | 40 | 91.8 |
| 2.0 | 980 | 28 | 95.4 |
| 5.0 | 1500 | 20 | 97.0 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Materials and Specimen Preparation
-
Mild Steel Specimens: Use mild steel coupons with a composition such as (in wt%): C (0.15-0.20%), Mn (0.40-0.60%), P (max 0.04%), S (max 0.05%), and the remainder Fe.
-
Surface Preparation: Mechanically polish the mild steel specimens with a series of emery papers of increasing grit size (e.g., 220, 400, 600, 800, 1000, and 1200 grit). Degrease the specimens with acetone, rinse with distilled water, and dry in a desiccator before each experiment.
-
Corrosive Medium: Prepare a 1 M Hydrochloric Acid (HCl) solution by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Prepare different concentrations of the inhibitor by diluting the stock solution.
Weight Loss Measurements
-
Weigh the prepared mild steel specimens to an accuracy of 0.1 mg.
-
Immerse the specimens in 100 mL of the 1 M HCl solution without and with different concentrations of this compound.
-
After a specified immersion time (e.g., 6 hours) at a constant temperature (e.g., 298 K), retrieve the specimens.
-
Remove the corrosion products by immersing the specimens in a cleaning solution (e.g., 1 M HCl containing 2 g/L of hexamine), rinse with distilled water and acetone, and dry.
-
Weigh the specimens again.
-
Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:
-
CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ)
-
ΔW = Weight loss in grams
-
A = Area of the specimen in cm²
-
T = Immersion time in hours
-
ρ = Density of mild steel in g/cm³
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Measurements
Perform electrochemical measurements using a standard three-electrode cell configuration with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): Before each electrochemical measurement, immerse the working electrode in the test solution for about 30-60 minutes to allow the OCP to stabilize.
-
Potentiodynamic Polarization:
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to obtain the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Icorr₀ = Corrosion current density in the absence of the inhibitor
-
Icorrᵢ = Corrosion current density in the presence of the inhibitor
-
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with an AC voltage amplitude of 10 mV.
-
Represent the data using Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
-
-
Surface Analysis
-
Scanning Electron Microscopy (SEM): Examine the surface morphology of the mild steel specimens after immersion in the corrosive medium with and without the inhibitor to visualize the protective film formation.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the mild steel surface after immersion in the inhibitor solution to identify the presence of nitrogen and sulfur, confirming the adsorption of this compound.
Visualizations
Caption: Experimental workflow for evaluating the corrosion inhibition of this compound.
Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.
References
Application Notes and Protocols for (4-Cyanophenyl)thiourea Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (4-cyanophenyl)thiourea derivatives as a promising class of enzyme inhibitors. This document includes detailed experimental protocols for their synthesis and evaluation against key enzymatic targets, quantitative data on their inhibitory activity, and visualizations of relevant workflows and pathways to guide further research and development.
Introduction
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of enzymes implicated in various diseases. The presence of the thiourea moiety, coupled with the electronic properties of the cyanophenyl group, allows for diverse interactions with enzyme active sites. This has led to the development of potent inhibitors for enzymes such as urease, carbonic anhydrases, and cholinesterases. These notes are intended to serve as a practical guide for researchers interested in exploring the therapeutic potential of this chemical class.
Data Presentation: Enzyme Inhibitory Activity
The following tables summarize the quantitative inhibitory activities of various this compound derivatives and related compounds against several key enzymes.
Table 1: Urease Inhibitory Activity of Thiourea Derivatives
| Compound | Substituent on second phenyl ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tryptamine Derivative 14 | 2-methyl | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 |
| Tryptamine Derivative 16 | 4-chloro | 13.7 ± 0.9 | Thiourea | 21.2 ± 1.3 |
| Alkyl-linked Derivative 3c | - | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 |
| Alkyl-linked Derivative 3g | - | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11 |
| Glycoluril Derivative | 2,4-bis(4-cyanobenzyl) | 11.5 ± 1.50 | Thiourea | 21.0 ± 1.90 |
Table 2: Carbonic Anhydrase Inhibitory Activity of Thiourea Derivatives
| Compound | Isoform | Kᵢ (nM) | Isoform | Kᵢ (nM) | Reference Compound |
| Sulfonamide-amide 9 | hCA II | 180 ± 50 | - | - | Acetazolamide (AAZ) |
| Sulfonamide-amide 11 | hCA IX | 170 ± 50 | - | - | Acetazolamide (AAZ) |
| Sulfonamide-amide 12 | hCA XII | 580 ± 50 | - | - | Acetazolamide (AAZ) |
| Chiral thiourea 5a | hCA I | 3400 | hCA II | 8700 | Acetazolamide (AAZ) |
| Chiral thiourea 5c | hCA I | 73600 | hCA II | 144200 | Acetazolamide (AAZ) |
| Benzimidazole thiourea 9b | hCA I | 24300 | hCA II | 12300 | Acetazolamide (AAZ) |
Note: Kᵢ values were converted from µM to nM where necessary for consistency.
Table 3: Cholinesterase Inhibitory Activity of Thiourea Derivatives
| Compound | Acetylcholinesterase (AChE) IC50 (µg/mL) | Butyrylcholinesterase (BChE) IC50 (µg/mL) | Standard |
| 1-Cyclohexyl-3-(pyridin-2-yl) thiourea (1) | 27.05 | 22.60 | Galantamine |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | 50 | 60 | Galantamine |
| 1-(1,1-dibutyl)-3-phenylthiourea (4) | 58 | 63 | Galantamine |
Experimental Protocols
Protocol 1: General Synthesis of N-Aroyl-N'-(4-cyanophenyl)thioureas[1]
This protocol describes a general method for the synthesis of N-aroyl-N'-(4-cyanophenyl)thiourea derivatives.
Materials:
-
Substituted benzoyl chloride (10 mmol)
-
Potassium thiocyanate (KSCN) (10 mmol)
-
4-Aminobenzonitrile (4-cyanoaniline) (10 mmol)
-
Acetone (40 mL)
Procedure:
-
A solution of the substituted benzoyl chloride (10 mmol) and potassium thiocyanate (10 mmol) in 20 mL of acetone is refluxed with stirring for 30 minutes. This in situ reaction forms the corresponding aroyl isothiocyanate.
-
After cooling to room temperature, a solution of 4-aminobenzonitrile (10 mmol) in 20 mL of acetone is added dropwise to the reaction mixture over approximately 15 minutes.
-
The reaction mixture is stirred at ambient temperature for a specified time (typically monitored by TLC until completion).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is washed with water to remove any inorganic salts and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure N-aroyl-N'-(4-cyanophenyl)thiourea derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: In Vitro Urease Inhibition Assay (Indophenol Method)[2]
This assay is a colorimetric method to determine the amount of ammonia produced by the enzymatic action of urease on urea.
Materials:
-
Jack bean urease
-
Urea solution (20 mM)
-
Phosphate buffer (50 mM, pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of urease enzyme solution (5 units/mL) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of urea solution (20 mM) to each well.
-
Incubate the plate again at 37°C for 50 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, where it catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acetazolamide (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 140 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the CA enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
-
IC50 or Kᵢ values can be determined from dose-response curves.
Protocol 4: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[3]
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
Galantamine or eserine (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the enzyme solution (AChE or BChE).
-
Incubate the mixture at room temperature for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition and subsequently the IC50 value are calculated by comparing the rates of the test samples with the control.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Synthesis, Screening, and Analysis.
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer. It plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is essential for tumor cell survival and proliferation. This compound derivatives that inhibit CA IX can disrupt this process.
Caption: Inhibition of CA IX by this compound Derivatives.
Mechanism of Urease Inhibition
The thiourea scaffold is a known chelator of metal ions. In the case of urease, which contains a di-nickel active site, this compound derivatives can inhibit the enzyme by coordinating with these nickel ions, thereby blocking the binding of the natural substrate, urea.
Caption: Mechanism of Urease Inhibition by Thiourea Derivatives.
Application Notes and Protocols for (4-Cyanophenyl)thiourea in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antimicrobial properties of (4-Cyanophenyl)thiourea. Due to the limited availability of published data on this specific compound, the following protocols and data are based on established methodologies for structurally related thiourea derivatives, which have demonstrated a broad spectrum of antibacterial and antifungal activities.
I. Introduction and Background
Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their mechanism of action as antimicrobial agents is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[3] The presence of a cyanophenyl group in this compound suggests the potential for potent antimicrobial efficacy, as aryl substitutions can significantly influence the biological activity of the thiourea scaffold.
The protocols outlined below describe standard methods for determining the antimicrobial susceptibility of various microorganisms to this compound, enabling researchers to assess its potential as a novel antimicrobial agent.
II. Data Presentation: Antimicrobial Activity of Thiourea Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. This data, gathered from various studies, illustrates the potential range of antimicrobial activity for compounds in this class.
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |
| Thiourea Derivatives | Staphylococcus aureus | ATCC 29213 | 2 | [4] |
| Staphylococcus aureus (MRSA) | USA 300 | 2 | [4] | |
| Staphylococcus epidermidis | - | 2-16 | [4] | |
| Enterococcus faecalis | - | 2-16 | [4] | |
| Bacillus subtilis | - | 2.29 ± 0.05 | [3] | |
| Escherichia coli | - | >256 | [4] | |
| Pseudomonas aeruginosa | - | 2.48 ± 0.11 | [3] | |
| Candida albicans | - | 25-100 | [5] | |
| Aspergillus flavus | - | 0.95 ± 0.22 | [3] |
III. Experimental Protocols
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without the test compound.
-
Negative Control: Wells containing only sterile broth.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
B. Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial strains of interest
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify in a level position.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.
-
Application of Test Compound: Add a specific volume (e.g., 50 µL) of the this compound solution (at a known concentration in DMSO) into each well.
-
Controls:
-
Solvent Control: A well containing only DMSO.
-
Positive Control: A well containing a known antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
IV. Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action for thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with (4-Cyanophenyl)thiourea Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring (4-Cyanophenyl)thiourea ligands. The protocols outlined below are based on established synthetic methodologies for analogous thiourea-based metal complexes and are intended to serve as a detailed guide for the preparation and evaluation of these compounds for potential therapeutic applications, particularly in oncology and microbiology.
Introduction
Thiourea derivatives and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The coordination of a metal ion to a thiourea ligand can enhance the therapeutic potential of the organic molecule, often leading to increased efficacy and novel mechanisms of action.[1] The this compound ligand, in particular, offers a unique scaffold for the development of new metal-based therapeutic agents. The cyano group can participate in hydrogen bonding and may influence the electronic properties and stability of the resulting metal complexes.
This document provides detailed protocols for the synthesis of a this compound ligand and its subsequent complexation with various transition metals. Additionally, it outlines standard procedures for the characterization and biological evaluation of these novel compounds.
Synthesis Protocols
Synthesis of 1-(4-cyanophenyl)-3-substituted-thiourea Ligand
This protocol describes a general method for the synthesis of a this compound ligand through the reaction of 4-cyanophenyl isothiocyanate with a primary amine.
Materials:
-
4-cyanophenyl isothiocyanate
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or Acetone (reaction solvent)
-
Ice bath
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve 0.02 moles of the substituted primary amine in 50 mL of ethanol or acetone in a round-bottom flask.
-
To this solution, add 0.02 moles of 4-cyanophenyl isothiocyanate.
-
Reflux the reaction mixture for 2-3 hours with constant stirring.[3]
-
After the reflux period, cool the solution in an ice bath to facilitate the precipitation of the thiourea derivative.[3]
-
Collect the resulting precipitate by filtration and wash it with cold ethanol.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the synthesized ligand using spectroscopic methods such as FT-IR and NMR.
General Synthesis of Metal Complexes with this compound Ligand
This protocol outlines a general procedure for the synthesis of metal complexes using the prepared this compound ligand.
Materials:
-
Synthesized this compound ligand
-
Metal salt (e.g., CuCl₂, NiCl₂·6H₂O, PdCl₂, PtCl₂)
-
Methanol or a mixture of ethanol and distilled water (reaction solvent)
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the this compound ligand in methanol or a suitable solvent mixture.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring continuously. The molar ratio of ligand to metal is typically 2:1.[2]
-
Continue stirring the reaction mixture at room temperature for approximately one hour, during which the metal complex will precipitate.[3]
-
Collect the precipitated complex by filtration, wash thoroughly with water and then with methanol to remove any unreacted starting materials.[3]
-
Dry the final product under vacuum.
-
Characterize the synthesized metal complex using elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy.
Data Presentation
Expected Spectroscopic Data
The following table summarizes the expected characteristic spectroscopic data for the synthesized ligand and its metal complexes.
| Compound | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| This compound Ligand | ~3300-3100 (N-H stretching), ~2230 (C≡N stretching), ~1550 (C-N stretching), ~750 (C=S stretching) | Signals corresponding to aromatic protons and N-H protons. |
| Metal Complex | Shift in N-H stretching bands, Shift in C=S stretching band (indicating coordination via sulfur), Appearance of M-S and M-N bands in the far-IR region. | Downfield or upfield shift of N-H and aromatic proton signals upon coordination. |
Biological Activity Data (Illustrative Examples)
The following tables present illustrative examples of cytotoxicity and antimicrobial activity data for thiourea-based metal complexes, providing a benchmark for the expected performance of this compound complexes.
Table 1: Illustrative Cytotoxicity Data of Thiourea Metal Complexes against Cancer Cell Lines [1][2]
| Complex | Cell Line | IC₅₀ (µM) |
| [PdCl₂(L)₂] | MCF-7 | 28.93 ± 0.80 |
| [PtCl₂(L)₂] | MCF-7 | 12.72 ± 0.38 |
| [Au(T1)(PPh₃)]OTf | HeLa | < 5 |
| [Ag(T1)(PPh₃)]OTf | A549 | 10 - 20 |
L represents a thiourea derivative ligand. T1 is a specific phosphine-containing thiourea ligand.
Table 2: Illustrative Antimicrobial Activity of Thiourea Metal Complexes (Zone of Inhibition in mm) [2]
| Compound | E. coli | S. aureus | K. pneumoniae |
| Ligand (L) | Low Activity | Low Activity | Low Activity |
| [CuCl₂(L)₂] | Good Activity | Moderate Activity | Moderate Activity |
| [NiCl₂(L)₂] | Moderate Activity | Good Activity | Moderate Activity |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with this compound ligands.
Hypothetical Signaling Pathway for Anticancer Activity
The diagram below illustrates a hypothetical signaling pathway that could be targeted by anticancer metal complexes, based on known mechanisms of similar compounds.
References
- 1. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
(4-Cyanophenyl)thiourea in the Development of Chemical Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Cyanophenyl)thiourea and its derivatives are emerging as versatile molecules in the development of chemical sensors. The core structure, featuring a thiourea moiety, provides an excellent platform for binding with various analytes, including anions and metal ions, through hydrogen bonding and coordination. The presence of the electron-withdrawing cyanophenyl group enhances the acidity of the thiourea protons, making it a more effective hydrogen bond donor and influencing its signaling properties. These characteristics enable the design of colorimetric and fluorescent sensors for a range of applications in environmental monitoring, diagnostics, and pharmaceutical analysis. This document provides detailed application notes and protocols for the synthesis and utilization of this compound-based chemical sensors, drawing upon established methodologies for analogous thiourea derivatives.
Synthesis of this compound Derivatives
A common route for synthesizing N-aroyl-N′-(4′-cyanophenyl)thioureas involves the reaction of an aroyl isothiocyanate with 4-aminobenzonitrile (which is equivalent to 4-cyanoaniline)[1].
Protocol: Synthesis of N-Benzoyl-N′-(4′-cyanophenyl)thiourea
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
4-Aminobenzonitrile (4-cyanoaniline)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve benzoyl chloride (10 mmol) and potassium thiocyanate (10 mmol) in 20 mL of acetone.
-
Reflux the mixture with stirring for 30 minutes to form benzoyl isothiocyanate in situ.
-
In a separate beaker, dissolve 4-aminobenzonitrile (10 mmol) in 20 mL of acetone.
-
Slowly add the 4-aminobenzonitrile solution dropwise to the reaction mixture at room temperature over approximately 15 minutes.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated by precipitation or crystallization. The crude product is then filtered, washed with a suitable solvent (e.g., cold acetone or ethanol), and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).
Characterization: The synthesized compound should be characterized by standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure[1].
Application in Colorimetric Anion Sensing
While specific studies focusing solely on this compound as a colorimetric anion sensor are not extensively detailed in the reviewed literature, the principles and protocols can be adapted from closely related N-arylthioureas, particularly those containing electron-withdrawing groups like the nitro group. The sensing mechanism typically relies on the interaction between the acidic thiourea protons and the target anion through hydrogen bonding, often leading to a deprotonation event that results in a visible color change.
Application Note: Colorimetric Detection of Fluoride Ions
This compound can be employed as a colorimetric sensor for the detection of basic anions such as fluoride (F⁻). The interaction is driven by the formation of strong hydrogen bonds between the N-H protons of the thiourea and the fluoride ion. In aprotic solvents like DMSO, this interaction can lead to the deprotonation of the thiourea, causing a change in the electronic properties of the molecule and a subsequent color change.
Experimental Protocol: UV-Vis Titration for Fluoride Sensing
Materials:
-
Synthesized this compound derivative (e.g., N-Benzoyl-N′-(4′-cyanophenyl)thiourea)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) solution in DMSO (stock solution of known concentration)
-
Other tetrabutylammonium salts (e.g., TBACl, TBABr, TBAOAc) for selectivity studies
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the this compound derivative in DMSO (e.g., 1 x 10⁻³ M). From this, prepare a working solution of a lower concentration (e.g., 5 x 10⁻⁵ M) in a volumetric flask.
-
UV-Vis Titration:
-
Fill a quartz cuvette with the sensor solution.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the TBAF stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum, particularly the appearance of any new absorption bands in the visible region, which would indicate a colorimetric response.
-
Plot the change in absorbance at a specific wavelength against the concentration of the added anion to determine the binding stoichiometry (e.g., using a Job plot) and the binding constant.
-
-
Selectivity Study: Repeat the titration experiment with other anions (Cl⁻, Br⁻, OAc⁻, etc.) to assess the selectivity of the sensor for fluoride.
Expected Results: A significant change in the UV-Vis spectrum and a visible color change upon the addition of fluoride would indicate a positive sensing event. The electron-withdrawing cyano group is expected to enhance the acidity of the thiourea protons, potentially leading to high sensitivity and selectivity for basic anions.
Application in Fluorescent Metal Ion Sensing
Thiourea derivatives are also widely used as fluorescent sensors for heavy metal ions. The sulfur and nitrogen atoms of the thiourea moiety can act as effective binding sites for metal ions. The binding event can modulate the fluorescence properties of a tethered fluorophore through mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET).
Application Note: Fluorescent Detection of Mercury(II) Ions
This compound, when incorporated into a fluorescent probe, can be utilized for the detection of mercury(II) ions (Hg²⁺). The strong affinity of the soft sulfur atom of the thiourea group for the soft Hg²⁺ ion can lead to a selective binding event, which in turn perturbs the electronic state of the fluorophore, resulting in a change in fluorescence intensity or a shift in the emission wavelength.
Experimental Protocol: Fluorescence Titration for Mercury(II) Sensing
Materials:
-
A fluorescent probe incorporating the this compound moiety.
-
A suitable solvent system (e.g., a mixture of an organic solvent like acetonitrile and water).
-
A stock solution of a mercury salt (e.g., Hg(ClO₄)₂) of known concentration.
-
Stock solutions of other metal salts (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺) for selectivity studies.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the fluorescent probe in the chosen solvent system (e.g., 1 x 10⁻⁵ M).
-
Fluorescence Titration:
-
Place the sensor solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at an appropriate wavelength.
-
Add incremental amounts of the Hg²⁺ stock solution to the cuvette.
-
After each addition, mix well and record the fluorescence spectrum.
-
Continue until the fluorescence signal reaches a plateau.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity or the shift in the emission maximum as a function of the Hg²⁺ concentration.
-
Calculate the limit of detection (LOD) and the binding constant from the titration data.
-
-
Selectivity and Interference Studies: Perform similar titration experiments with other metal ions to evaluate the selectivity of the probe for Hg²⁺. Also, investigate the effect of potential interfering ions on the detection of Hg²⁺.
Data Presentation
Quantitative data from sensing experiments should be summarized for clear comparison.
Table 1: Hypothetical Performance of a this compound-based Fluoride Sensor (Colorimetric)
| Parameter | Value | Conditions |
| Analyte | Fluoride (F⁻) | DMSO |
| Detection Method | Colorimetric (UV-Vis) | Room Temperature |
| Linear Range | 1 - 50 µM | |
| Limit of Detection (LOD) | 0.5 µM | |
| Binding Constant (Kₐ) | 1.5 x 10⁴ M⁻¹ | |
| Stoichiometry (Sensor:Anion) | 1:1 | |
| Color Change | Colorless to Yellow |
Table 2: Hypothetical Performance of a this compound-based Mercury Sensor (Fluorescent)
| Parameter | Value | Conditions |
| Analyte | Mercury (Hg²⁺) | Acetonitrile/Water (1:1, v/v) |
| Detection Method | Fluorescent (Turn-off) | Room Temperature |
| Linear Range | 0.1 - 10 µM | |
| Limit of Detection (LOD) | 50 nM | |
| Binding Constant (Kₐ) | 2.0 x 10⁵ M⁻¹ | |
| Stoichiometry (Sensor:Ion) | 1:1 | |
| Response Time | < 1 minute |
Visualizations
Signaling Pathway for Colorimetric Anion Detection
Caption: Anion detection mechanism via deprotonation.
Experimental Workflow for Sensor Evaluation
Caption: Workflow for chemical sensor characterization.
Logical Relationship in Fluorescent "Turn-Off" Sensing
Caption: "Turn-off" fluorescence sensing mechanism.
References
The Versatility of (4-Cyanophenyl)thiourea in the Synthesis of Heterocyclic Scaffolds
(4-Cyanophenyl)thiourea has emerged as a valuable and versatile building block in the field of heterocyclic chemistry. Its unique molecular architecture, featuring a reactive thiourea moiety and a cyano-functionalized aromatic ring, provides a robust platform for the construction of a diverse array of heterocyclic systems. These resulting compounds, particularly thiazole and pyrimidine derivatives, are of significant interest to researchers in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This application note provides a detailed overview of the synthetic applications of this compound in the construction of key heterocyclic rings. It includes detailed experimental protocols for the synthesis of representative thiazole and pyrimidine derivatives, a summary of relevant quantitative data, and graphical representations of the underlying reaction mechanisms and workflows.
Application in Thiazole Synthesis: The Hantzsch Reaction
A primary application of this compound and its derivatives in heterocyclic synthesis is the construction of the thiazole ring via the well-established Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of a thiourea with an α-haloketone. In the context of this compound, this approach allows for the direct incorporation of the 4-cyanophenyl motif into the final thiazole product.
A notable example is the synthesis of 2-amino-4-(4-cyanophenyl)thiazole derivatives. These compounds can be readily prepared by reacting this compound with an appropriate α-haloketone. The resulting 4-(4-cyanophenyl)-2-aminothiazole core is a key pharmacophore in various biologically active molecules.
Furthermore, derivatives of this compound, such as N-substituted thiosemicarbazones, can be employed to generate more complex thiazole structures. For instance, the reaction of a thiosemicarbazone derived from a substituted aldehyde with α-bromo-4-cyanoacetophenone leads to the formation of 4-cyanophenyl-2-hydrazinylthiazoles, which have shown promising anticancer efficacy.[1]
Quantitative Data for Thiazole Synthesis
| Product | Reactants | Solvent | Time | Yield (%) | M.P. (°C) | Reference |
| 2-(2-(2-Fluorobenzylidene)hydrazinyl)-4-(4-cyanophenyl) thiazole | 2-Fluorobenzaldehyde thiosemicarbazone, α-bromo-4-cyanoacetophenone | Ethanol | 2 h | 69 | 230-232 | [1] |
| 4-(4-Phenoxyphenyl)thiazol-2-amine | 4-Phenoxyphenacyl bromide, Thiourea | Methanol | 15 min | High | 65-67 | [2] |
Experimental Protocol: Synthesis of 2-(2-(2-Fluorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole
Materials:
-
2-Fluorobenzaldehyde thiosemicarbazone
-
α-bromo-4-cyanoacetophenone
-
Ethanol
Procedure:
-
A mixture of 2-fluorobenzaldehyde thiosemicarbazone (1 equivalent) and α-bromo-4-cyanoacetophenone (1 equivalent) is prepared in ethanol.
-
The reaction mixture is refluxed for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Caption: Hantzsch Thiazole Synthesis Workflow.
Application in Pyrimidine Synthesis: The Biginelli Reaction
This compound is also a key precursor in the synthesis of pyrimidine and dihydropyrimidine derivatives through the Biginelli reaction. This one-pot, multi-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea. By employing 4-cyanobenzaldehyde and this compound, researchers can efficiently synthesize pyrimidine scaffolds bearing the desired cyanophenyl substituent.
A prime example is the synthesis of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. This is achieved through the reaction of 4-cyanobenzaldehyde, ethyl cyanoacetate, and thiourea. The resulting dihydropyrimidine serves as a versatile intermediate for the synthesis of a variety of fused heterocyclic systems and other derivatives with potential pharmacological applications.
Quantitative Data for Pyrimidine Synthesis
| Product | Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |
| Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-(Benzyloxy)benzaldehyde, Ethyl acetoacetate, Thiourea | Granite/Quartz | Ethanol | 3 h | 92 | [3] |
| 5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 4-Chlorobenzaldehyde, Acetylacetone, Thiourea | Granite/Quartz | Ethanol | 2.5 h | 94 | [3] |
| 4-(4-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 4-Nitrobenzaldehyde, Ethyl acetoacetate, Thiourea | [Btto][p-TSA] | Solvent-free | 30 min | 94 | [4] |
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
[Btto][p-TSA] (Brønsted acidic ionic liquid catalyst)
Procedure:
-
A mixture of 4-nitrobenzaldehyde (3 mmol), ethyl acetoacetate (3 mmol), thiourea (4.5 mmol), and [Btto][p-TSA] (0.15 mmol) is prepared.
-
The mixture is heated at 90 °C under solvent-free conditions for 30 minutes with magnetic stirring.
-
The completion of the reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured onto crushed ice and stirred for 5 minutes.
-
The separated solid is filtered under suction, washed thoroughly with cold water, and then recrystallized from ethanol to afford the pure product.[4]
Caption: Biginelli Reaction for Dihydropyrimidine Synthesis.
Conclusion
This compound serves as a highly effective and adaptable reagent in the synthesis of a wide range of heterocyclic compounds. Its application in established synthetic methodologies like the Hantzsch thiazole synthesis and the Biginelli reaction allows for the straightforward incorporation of the biologically relevant cyanophenyl moiety into diverse molecular scaffolds. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of novel thiazole and pyrimidine derivatives for potential applications in drug discovery and development. The versatility of this starting material, coupled with the efficiency of these multi-component reactions, underscores its importance in modern synthetic and medicinal chemistry.
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of (4-Cyanophenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of (4-Cyanophenyl)thiourea derivatives, a class of compounds with demonstrated anticancer potential. This document outlines detailed protocols for common cytotoxicity assays and provides data on the activity of specific derivatives.
Introduction
This compound derivatives have emerged as a promising scaffold in anticancer drug discovery. These compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[1][2] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, making them attractive candidates for further development.[1][3][4] This document details the protocols for evaluating the cytotoxic potential of these derivatives using standard colorimetric assays and for investigating their apoptotic mechanism.
Data Presentation
The following table summarizes the growth inhibitory data for a series of 4-cyanophenyl substituted thiazol-2-ylhydrazone derivatives, which incorporate the this compound moiety, against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: In Vitro Growth Inhibitory Activity (GI50, µM) of this compound Derivatives [1][2]
| Compound ID | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) |
| 3a' | >10 | 1.7 ± 0.3 |
| 3b' | 1.6 ± 0.2 | 2.5 ± 0.2 |
| 3f | 1.6 ± 0.1 | 1.0 ± 0.1 |
| 3n | 1.1 ± 0.5 | 2.0 ± 0.1 |
| 3w | 1.5 ± 0.8 | 2.1 ± 0.2 |
| Cisplatin | 8.0 ± 0.7 | 10.0 ± 0.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][6]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[8][9][10]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Treat cells with serial dilutions of the compounds and incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently add 100 µL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[11]
-
Washing: Wash the plates four times with 200 µL/well of distilled water to remove the TCA.[11] Air dry the plates.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes in the dark.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Air dry the plates until no moisture is visible.[12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[9][12]
-
Absorbance Measurement: Read the absorbance at 565 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using PI.[1][3][13]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentrations of the this compound derivatives for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the cytotoxic action of this compound derivatives.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. One moment, please... [tiarisbiosciences.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of (4-Cyanophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of (4-Cyanophenyl)thiourea and its derivatives with various protein targets implicated in a range of diseases. The following sections detail the potential of this compound as a scaffold for drug design, summarize its interactions with key proteins, and provide detailed protocols for performing molecular docking simulations using industry-standard software.
Introduction
This compound is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of the thiourea group, which can act as a hydrogen bond donor and acceptor, and the cyano-substituted phenyl ring, which can participate in various non-covalent interactions, makes this molecule an attractive candidate for inhibitor design. Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with a variety of protein targets, providing a rational basis for the development of novel therapeutics.
Target Proteins and Molecular Interactions
Molecular docking simulations have identified several potential protein targets for this compound and its analogs. These proteins are involved in critical signaling pathways and cellular processes, and their inhibition can have therapeutic benefits.
Key Protein Targets:
-
Urease: A nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a key strategy for the treatment of peptic ulcers and other related conditions.
-
DNA Gyrase and Topoisomerase IV: Bacterial enzymes essential for DNA replication, recombination, and repair. They are validated targets for antibacterial agents.
-
BRAF Kinase: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are associated with various cancers, making it a prime target for cancer therapy.
-
NUDT5 (Nudix Hydrolase 5): An enzyme involved in nucleotide metabolism and has been implicated in the progression of breast cancer.
-
Androgen Receptor (AR): A nuclear receptor that plays a critical role in the development and progression of prostate cancer.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase that is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.
Data Presentation: Summary of Molecular Docking Data
The following tables summarize the quantitative data from molecular docking studies of this compound derivatives with their respective target proteins. It is important to note that the exact docking scores can vary depending on the specific software, force field, and docking parameters used. The data presented here is a compilation from various studies to provide a comparative overview.
Table 1: Molecular Docking Scores of Thiourea Derivatives with Urease
| Compound | PDB ID of Urease | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiourea (Standard) | 4UBP | - | Asp383, Gly280 | [1] |
| 1-allyl-3-(2-chlorobenzoyl)thiourea | Not Specified | - | Not Specified | [2] |
| N,N-disubstituted thiourea derivative | 4UBP | - | Not Specified | [3][4] |
| Alkyl chain-linked thiourea derivative (Compound 3c) | Not Specified | - (IC50 = 10.65 µM) | Not Specified | [5] |
Table 2: Molecular Docking Data for Thiourea Derivatives with DNA Gyrase and Topoisomerase IV
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiosemicarbazide derivative 8 | E. coli DNA Gyrase B | 1AJ6 | -10.77 | Asn46, Asp73, Arg76 | [6][7] |
| Thiosemicarbazide derivative 8 | E. coli Topoisomerase IV | 1S14 | -7.88 | Asn1042 | [6][7] |
| Thiourea derivative A.05 | S. aureus DNA Gyrase | 4DUH | -47.26 (Note: Score from a different software) | Not Specified | [8] |
Table 3: Molecular Docking Scores of Thiourea Derivatives with Protein Kinases
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinazolin-4-one/3-cyanopyridin-2-one Hybrid 18 | BRAF V600E | 3OG7 | -7.85 | Cys532, Asn580, Ser536 | [9] |
| Purine-2,6-dione analogue 19 | BRAF | Not Specified | - (IC50 = 2.1 µM) | Cys532 | [10] |
| Naproxen-thiourea derivative 16 | VEGFR-1 | 3HNG | - | Not Specified | [11] |
| Naproxen-thiourea derivative 17 | VEGFR-1 | 3HNG | - | Not Specified | [11] |
Table 4: Molecular Docking Data for Thiourea-Iron (III) Metal Complexes with NUDT5
| Compound | PDB ID of NUDT5 | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiourea-iron (III) complex 2 | 5nwh | - | Not Specified | [12][13] |
| Thiourea-iron (III) complex 6 | 5nwh | - | Not Specified | [12][13] |
| Quercetin | 5NWH | < -8.0 | Trp28, Arg51, Trp46, Glu47 | [14] |
Experimental Protocols
Detailed methodologies for performing molecular docking are crucial for reproducibility and obtaining reliable results. Below are generalized protocols for two widely used docking software packages, AutoDock Vina and Molecular Operating Environment (MOE).
Protocol 1: Molecular Docking using AutoDock Vina
1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein structure in the PDBQT format using AutoDock Tools (ADT).
2. Preparation of the Ligand (this compound): a. Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). c. Define the rotatable bonds in the ligand. d. Save the prepared ligand in the PDBQT format using ADT.
3. Grid Box Generation: a. Load the prepared receptor (PDBQT file) into ADT. b. Define the binding site by creating a grid box that encompasses the active site residues. The coordinates and dimensions of the grid box should be carefully chosen to cover the entire binding pocket. c. Save the grid parameter file.
4. Running the Docking Simulation: a. Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid parameters, and the output file name. b. Execute AutoDock Vina from the command line, providing the configuration file as input.
5. Analysis of Results: a. AutoDock Vina will generate an output file (PDBQT format) containing multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol). b. Visualize the docking results using a molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio). c. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose of the ligand and the amino acid residues of the protein's active site.
Protocol 2: Molecular Docking using Molecular Operating Environment (MOE)
1. Preparation of the Receptor (Protein): a. Import the PDB structure of the target protein into the MOE interface. b. Use the "Structure Preparation" tool in MOE to correct for any structural issues, add hydrogens, and assign partial charges. c. Define the active site by selecting the residues in the binding pocket.
2. Preparation of the Ligand (this compound): a. Build the structure of this compound within MOE or import it from an external file. b. Perform energy minimization of the ligand using one of the available force fields in MOE.
3. Setting up the Docking Simulation: a. Open the "Dock" panel in MOE. b. Select the prepared receptor and ligand. c. Specify the active site defined in the receptor preparation step. d. Choose the desired placement and refinement methods (e.g., Triangle Matcher for placement and Induced Fit for refinement). e. Set the number of poses to be generated.
4. Running the Docking Simulation: a. Click the "Run" button in the Dock panel to initiate the docking calculation.
5. Analysis of Results: a. MOE will generate a database file containing the docked poses of the ligand, ranked by a scoring function (S-score). b. Use the "Ligand Interactions" tool to visualize the 2D and 3D interactions between the ligand and the receptor. c. Analyze the hydrogen bonds, ionic interactions, and hydrophobic contacts to understand the binding mode.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the target proteins.
Caption: VEGFR-2 Signaling Pathway.
Caption: BRAF (MAPK/ERK) Signaling Pathway.
Caption: Urease Catalytic Mechanism.
Caption: Mechanism of DNA Gyrase/Topoisomerase IV Inhibition.
Caption: NUDT5 Signaling in Breast Cancer.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: General Molecular Docking Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: (4-Cyanophenyl)thiourea as an Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Cyanophenyl)thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as intermediates in the discovery of novel therapeutic agents. The unique chemical properties of the cyanophenyl and thiourea moieties contribute to their diverse biological activities, particularly in the realm of oncology. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential drug candidates, with a focus on their anticancer properties. The protocols outlined below are based on established methodologies and provide a framework for researchers to explore the therapeutic potential of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of N-substituted-(4-cyanophenyl)thioureas is typically achieved through the reaction of a corresponding isothiocyanate with 4-aminobenzonitrile or by reacting an amine with an isothiocyanate generated in situ from an acyl chloride and a thiocyanate salt.
General Protocol for the Synthesis of N-Aroyl-N'-(4'-cyanophenyl)thioureas
This protocol describes the synthesis of N-aroyl-N'-(4'-cyanophenyl)thioureas via an aroyl isothiocyanate intermediate.[1]
Materials:
-
Aroyl chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride)
-
Potassium thiocyanate (KSCN)
-
4-Aminobenzonitrile (4-cyanoaniline)
-
Acetone (anhydrous)
-
Stirring apparatus
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aroyl chloride (10 mmol) and potassium thiocyanate (10 mmol) in 20 mL of anhydrous acetone.
-
Reflux the mixture with stirring for 30 minutes to generate the aroyl isothiocyanate in situ.
-
In a separate flask, dissolve 4-aminobenzonitrile (10 mmol) in 20 mL of anhydrous acetone.
-
Cool the aroyl isothiocyanate solution to room temperature.
-
Add the 4-aminobenzonitrile solution dropwise to the aroyl isothiocyanate solution over approximately 15 minutes with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone) to obtain the pure N-aroyl-N'-(4'-cyanophenyl)thiourea derivative.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of N-aroyl-N'-(4'-cyanophenyl)thiourea derivatives.
Biological Evaluation of this compound Derivatives
This compound derivatives have shown promising anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation. The following protocols describe standard assays to evaluate the cytotoxic and mechanistic properties of these compounds.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values in µM.
Table 1: Growth Inhibitory (GI₅₀) Activity of 2-(2-Benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole Derivatives [2]
| Compound | R3 Substitution | HCT-116 (GI₅₀, µM) | MCF-7 (GI₅₀, µM) |
| 3f | 2-hydroxy-3-methylphenyl | 1.6 ± 0.1 | 1.0 ± 0.4 |
| 3n | 2,6-dichlorobenzylidene | 1.1 ± 0.5 | - |
| 3w | 1-(4-fluorophenyl)ethylidene | 1.5 ± 0.8 | - |
| 3a' | pentafluorophenyl | - | 1.7 ± 0.3 |
| 3b' | 3-bromothiophen-2-yl | 1.6 ± 0.2 | - |
Table 2: Cytotoxic (IC₅₀) Activity of 3-(Trifluoromethyl)phenylthiourea Derivatives [3]
| Compound | Cell Line | IC₅₀ (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (colon cancer) | 9.0 |
| SW620 (metastatic colon cancer) | 1.5 | |
| K562 (chronic myelogenous leukemia) | 6.3 | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (lung cancer) | 0.2 |
Table 3: Kinase Inhibitory (IC₅₀) Activity of Quinazoline-Thiourea Derivatives [4]
| Compound | EGFR (IC₅₀, nM) | VEGFR-2 (IC₅₀, nM) |
| 6 | 10 | 80 |
| Sorafenib (Reference) | 20 | 80 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Kinase Inhibition Assay (EGFR/VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., EGFR, VEGFR-2). The assay typically quantifies the phosphorylation of a substrate by the kinase in the presence of ATP.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific substrate (e.g., synthetic peptide)
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivatives.
-
In a multi-well plate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Apoptosis Assay (Caspase Activation)
Principle: Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to quantify the induction of apoptosis.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Caspase-Glo® 3/7 Assay Reagent
-
White-walled multi-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the test compounds for a specified time (e.g., 24-48 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis induction.
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Several this compound derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2.[4] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote tumor growth and angiogenesis.
Caption: Inhibition of RTK signaling by this compound derivatives.
Induction of Apoptosis
Many this compound derivatives induce apoptosis in cancer cells.[1] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.
Caption: Induction of apoptosis by this compound derivatives.
Inhibition of NF-κB Signaling
The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Some this compound derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel drug candidates, particularly in the field of oncology. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive intermediate for drug discovery programs. The protocols and data presented in this document provide a comprehensive resource for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of compounds. Further exploration and optimization of this compound derivatives hold the potential to yield new and effective therapies for a range of diseases.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Cyanophenyl)thiourea
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of (4-Cyanophenyl)thiourea synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and generally high-yielding method for synthesizing N-substituted thioureas, including this compound, is the reaction of an isothiocyanate with an amine.[1] In this case, it would involve the reaction of 4-cyanophenyl isothiocyanate with ammonia or an ammonia equivalent. An alternative high-yielding approach involves the reaction of 4-aminobenzonitrile with a suitable thiocarbonyl transfer reagent.
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
A2: Low yields in thiourea synthesis can often be attributed to several factors:
-
Instability of the isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to use freshly prepared or purified isothiocyanate.[1]
-
Low nucleophilicity of the amine: 4-Aminobenzonitrile, a potential precursor, has an electron-withdrawing nitrile group, which reduces the nucleophilicity of the amino group, potentially slowing down the reaction.[1]
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: Significant amounts of the product may be lost during extraction, filtration, and recrystallization steps.
Q3: How can I purify the crude this compound product?
A3: The most common method for purifying solid thiourea derivatives is recrystallization.[2][3] A suitable solvent should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or ethanol-water mixtures are often effective for recrystallizing thiourea derivatives. If the product is an oil or fails to crystallize, column chromatography on silica gel is a reliable alternative.[3]
Q4: What are some common side reactions to be aware of during the synthesis?
A4: A common side reaction is the formation of symmetrical diarylthiourea if 4-aminobenzonitrile is reacted directly with a thiocarbonylating agent like carbon disulfide in an attempt to form the isothiocyanate in situ. If the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of 4-cyanophenyl isothiocyanate. | Use freshly prepared or purchased isothiocyanate. Store it in a cool, dark, and dry environment. Consider generating the isothiocyanate in situ immediately before use.[1] |
| Low nucleophilicity of 4-aminobenzonitrile. | If using 4-aminobenzonitrile as the starting material, consider using a stronger base or a phase transfer catalyst to enhance its reactivity. Alternatively, increasing the reaction temperature or prolonging the reaction time may be necessary.[1] | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, try increasing the temperature or adding more of the excess reagent. | |
| Formation of Multiple Products | Presence of impurities in starting materials. | Ensure the purity of your starting materials (4-aminobenzonitrile, isothiocyanate, solvents) before starting the reaction. |
| Side reactions due to incorrect stoichiometry. | Carefully control the molar ratios of the reactants. A slight excess of the amine may be used to ensure the complete consumption of the isothiocyanate. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent at room temperature. | After the reaction is complete, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the reaction mixture in an ice bath. |
| Product crystallizes out with impurities. | Recrystallize the crude product from a suitable solvent system to obtain a pure product. Perform hot filtration if insoluble impurities are present.[3] | |
| Product is an oil and does not crystallize. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If this fails, purify the product using column chromatography.[3] |
Experimental Protocols
Method 1: Synthesis from 4-Aminobenzonitrile and Benzoyl Isothiocyanate
This method describes the synthesis of a closely related compound, N-benzoyl-N′-(4′-cyanophenyl)thiourea, which can be adapted. The benzoyl group can be subsequently removed if this compound is the desired final product. This method has been reported to produce a high yield of 87%.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
4-Aminobenzonitrile (4-cyanoaniline)
-
Acetone
-
Ice-water mixture
Procedure:
-
A solution of benzoyl chloride (10 mmol) and potassium thiocyanate (10 mmol) in acetone (20 mL) is refluxed with stirring for 30 minutes to form benzoyl isothiocyanate in situ.
-
A solution of 4-aminobenzonitrile (10 mmol) in acetone (20 mL) is then added dropwise to the reaction mixture over approximately 15 minutes at room temperature.
-
The resulting solution is refluxed for 2.5 to 3 hours. The progress of the reaction should be monitored by TLC.
-
After cooling, the reaction mixture is poured into a beaker containing an ice-water mixture.
-
The resulting white precipitate of N-benzoyl-N′-(4′-cyanophenyl)thiourea is collected by filtration, washed several times with distilled water, and dried under a vacuum.
-
The crude product can be further purified by recrystallization from a tetrahydrofuran:ethyl acetate (1:1) mixture.
Data Presentation
Table 1: Factors Influencing Thiourea Synthesis Yield
| Parameter | Effect on Yield | Recommendations & Notes |
| Purity of Isothiocyanate | High | Use freshly prepared or purified isothiocyanate to avoid degradation and formation of byproducts.[1] |
| Amine Nucleophilicity | High | Electron-withdrawing groups on the amine (like the cyano group in 4-aminobenzonitrile) decrease nucleophilicity and can lower the yield. Consider using activating conditions if the reaction is slow.[1] |
| Reaction Temperature | Varies | Increasing the temperature can overcome steric hindrance and increase the reaction rate, but excessive heat may lead to decomposition of reactants or products. Optimization is key. |
| Stoichiometry | Critical | Precise control of reactant ratios is crucial to avoid the formation of symmetrical thiourea byproducts.[1] |
| Solvent | Significant | Aprotic solvents like acetone, THF, or acetonitrile are commonly used. The choice of solvent can affect reactant solubility and reaction rate. |
Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude (4-Cyanophenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (4-Cyanophenyl)thiourea.
Troubleshooting Guide
Users may encounter several issues during the purification of crude this compound. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound may be impure, leading to a lower melting point. The solution was cooled too rapidly. | Select a solvent with a lower boiling point. Try a preliminary purification step like column chromatography to remove impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Low or no crystal yield after recrystallization | Too much solvent was used, preventing the solution from becoming saturated upon cooling. The chosen solvent is too good at dissolving the compound at all temperatures. | Evaporate some of the solvent to concentrate the solution and attempt recrystallization again. Screen for a different solvent where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Colored impurities remain after recrystallization | The impurity has similar solubility properties to the desired compound. | Perform a "hot filtration" by adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities before filtering.[1] If this fails, column chromatography may be necessary. |
| Poor separation in column chromatography | The solvent system (eluent) is not optimal. The column was not packed properly. | Perform thin-layer chromatography (TLC) with different solvent systems to find the optimal eluent for separation.[2] Ensure the column is packed uniformly to avoid channeling. |
| Streaking or tailing on TLC plate | The compound is too polar for the chosen solvent system. The sample is too concentrated. | Add a more polar solvent (e.g., methanol, ethyl acetate) to the eluent system. Dilute the sample before spotting it on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound and related aryl thioureas are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and scalability. Column chromatography provides higher resolution for separating stubborn impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the crude this compound completely at an elevated temperature but poorly at room temperature or below. This differential solubility allows for the compound to crystallize out upon cooling, leaving impurities behind in the solvent. Preliminary solubility tests with small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures) are highly recommended. For some aryl thioureas, aqueous ethanol has been shown to be effective.[2]
Q3: My compound seems to be insoluble in most common organic solvents. What should I do?
A3: Thiourea derivatives can sometimes have limited solubility. You can try using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for recrystallization, though their high boiling points can make removal difficult. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q4: What are the likely impurities in my crude this compound?
A4: Potential impurities depend on the synthetic route but can include unreacted starting materials such as 4-aminobenzonitrile and an isothiocyanate precursor. Byproducts from side reactions are also a possibility. If the synthesis involves the reaction of an aroyl chloride with potassium thiocyanate, residual salts could be present.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[2] By spotting the crude material and the purified fractions on a TLC plate and eluting with an appropriate solvent system (e.g., chloroform:ethyl acetate), you can visualize the separation of your desired compound from impurities. The purity of the final product can be confirmed by techniques like High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR).
Experimental Protocols
Single-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of this compound from a single solvent. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of thesolvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.
Column Chromatography
This protocol describes a general procedure for purifying this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (solvent system determined by TLC analysis, e.g., chloroform:ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Carefully add the sample to the top of the packed column. Add a small layer of sand on top of the sample to prevent disturbance.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of (4-Cyanophenyl)thiourea in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (4-Cyanophenyl)thiourea and related phenylthiourea derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of solution during my cell-based assay. What is the likely cause?
A1: Precipitation of poorly soluble compounds like this compound in aqueous-based biological assays is a common issue. The primary cause is often the low intrinsic aqueous solubility of the compound. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous assay medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds, including thiourea derivatives. It is miscible with water and most organic liquids. However, it is crucial to keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
Q3: How can I increase the solubility of this compound in my aqueous assay medium?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used. It's essential to determine the maximum tolerable concentration of any co-solvent for your specific cell line or assay system.
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. While thiourea itself is a weak base, the overall molecule's solubility might be slightly altered by pH changes. This should be tested empirically, ensuring the pH remains within the physiological range for your assay.
-
Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds.
-
Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
Q4: Are there any known biological targets for this compound that I should be aware of?
A4: While the direct and specific biological targets of this compound are not extensively documented in publicly available literature, various thiourea derivatives have shown a broad range of biological activities. These include anticancer, antibacterial, and enzyme inhibitory effects. Some thiourea derivatives have been investigated as inhibitors of enzymes such as VEGFR-2, acetylcholinesterase, and Poly (ADP-ribose) polymerase-1 (PARP-1). For instance, certain 8-hydroxyquinoline thiourea derivatives have been shown through molecular docking to potentially interact with the active site of PARP-1.[1] It is plausible that this compound may exhibit similar activities, but this would require experimental validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation Upon Dilution | The concentration of the compound in the final assay medium exceeds its aqueous solubility. | 1. Decrease Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay. 2. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. 3. Use a Co-solvent: Introduce a low percentage of a water-miscible co-solvent like ethanol or PEG into your final assay medium. 4. Employ Solubilizing Agents: Test the addition of non-ionic surfactants (e.g., Tween® 80 at 0.01-0.1%) or cyclodextrins (e.g., HP-β-CD) to your assay buffer. |
| Inconsistent Assay Results | The compound may not be fully dissolved, leading to variability in the effective concentration. | 1. Ensure Complete Dissolution of Stock: Before each use, ensure your stock solution is completely dissolved. Gentle warming or vortexing may be necessary. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid potential degradation or precipitation over time. 3. Vehicle Control: Always include a vehicle control (assay medium with the same concentration of solvent(s) used to dissolve the compound) to account for any effects of the solvent on the assay. |
| Cell Toxicity Observed in Vehicle Control | The concentration of the organic solvent (e.g., DMSO) is too high for the cells. | 1. Reduce Solvent Concentration: Lower the final concentration of the solvent in the assay medium to a non-toxic level (typically <0.5% for DMSO). 2. Test Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. |
Quantitative Data
Solubility of Unsubstituted Thiourea in Common Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Water | 25 | 14.2 |
| Methanol | 25 | 11.9 |
| Ethanol | 20 | 3.6 |
| Ethanol | 31.9 | 4.7 |
| Ethanol | 45 | 6.3 |
| Diethyl Ether | - | Almost Insoluble |
| Hexane | - | Almost Insoluble |
Data sourced from various chemical databases and publications.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound for Biological Assays
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare intermediate dilutions of the stock solution in 100% DMSO if necessary.
-
Dilute the stock or intermediate solution into the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to add the DMSO solution to the aqueous medium while vortexing to facilitate rapid mixing and minimize precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (and any other co-solvents) to the assay medium without the compound.
-
Protocol 2: Example - In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-acylation of (4-Cyanophenyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-acylation of (4-cyanophenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the N-acylation of this compound?
The N-acylation of this compound typically involves the reaction of an acyl chloride with this compound. The reaction proceeds via the formation of an acyl isothiocyanate intermediate, which then reacts with 4-cyanoaniline to yield the final N-acyl-(4-Cyanophenyl)thiourea product.[1]
Q2: What are some common acylating agents used for this reaction?
Various acyl chlorides can be used, such as benzoyl chloride and its derivatives (e.g., 4-nitrobenzoyl chloride), to produce the corresponding N-aroyl-(4'-cyanophenyl)thioureas.[1]
Q3: What are the typical reaction conditions for this synthesis?
The synthesis is often carried out in a solvent like acetone. The initial reaction to form the acyl isothiocyanate may be performed at reflux temperature, followed by the addition of 4-cyanoaniline at ambient temperature.[1]
Q4: How can I improve the yield of my N-acylation reaction?
For challenging N-acylation reactions of thiourea derivatives, especially when experiencing low yields, the use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can significantly improve the reaction speed and yield.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acylation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Weakly nucleophilic amine: The nitrogen on the thiourea may not be sufficiently nucleophilic. | Consider using a stronger base or a phase-transfer catalyst to enhance nucleophilicity.[4] |
| Instability of the acyl isothiocyanate intermediate. | Prepare the isothiocyanate in situ and use it immediately. Control the reaction temperature to minimize decomposition. | |
| Moisture in the reaction: Acylating agents are sensitive to moisture and can hydrolyze. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Suboptimal reaction temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[5] | |
| Formation of Side Products | Di-acylation: Both nitrogen atoms of the thiourea may be acylated. | Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent. Add the acylating agent dropwise to the reaction mixture.[5] |
| Symmetrical thiourea formation: The intermediate isothiocyanate may react with the starting amine. | Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[4] | |
| Formation of O-acylisourea: The oxygen of the urea tautomer can be acylated. | The choice of solvent can influence the rearrangement to the desired N-acylated product. A non-polar solvent may be favorable.[5] | |
| Difficult Purification | Presence of unreacted starting materials or side products. | If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[4] |
Experimental Protocols
Synthesis of N-Benzoyl-N′-(4′-cyanophenyl)thiourea[1]
-
Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.40 g, 10 mmol) and potassium thiocyanate (0.97 g, 10 mmol) in 20 mL of acetone is refluxed with stirring for 30 minutes.
-
Reaction with 4-Cyanoaniline: After cooling the isothiocyanate solution to ambient temperature, a solution of 4-cyanoaniline (1.18 g, 10 mmol) in 20 mL of acetone is added dropwise over approximately 15 minutes.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred, and its progress is monitored by TLC. Upon completion, the product can be isolated by precipitation or by removing the solvent under reduced pressure followed by purification.
Data Summary
Table 1: Reaction Conditions for the Synthesis of N-Aroyl-N′-(4′-cyanophenyl)thioureas[1]
| Acyl Chloride | Amine | Solvent | Reaction Conditions |
| Benzoyl chloride | 4-Cyanoaniline | Acetone | Reflux for 30 min, then ambient temperature |
| 4-Nitrobenzoyl chloride | 4-Cyanoaniline | Acetone | Reflux for 30 min, then ambient temperature |
Visual Guides
Caption: Experimental workflow for the synthesis of N-Benzoyl-N'-(4'-cyanophenyl)thiourea.
Caption: Troubleshooting logic for optimizing the N-acylation of this compound.
References
common side products in the synthesis of (4-Cyanophenyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of (4-Cyanophenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: A widely used and reliable method is the reaction of 4-aminobenzonitrile with an isothiocyanate precursor. A common approach involves the in situ generation of an isothiocyanate from a thiocyanate salt, such as ammonium or potassium thiocyanate, in the presence of an acid, which then reacts with 4-aminobenzonitrile.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. One common issue is the thermal degradation of the intermediate 4-cyanophenyl isothiocyanate, especially if the reaction is conducted at elevated temperatures.[1] Another potential cause is the presence of water in the reaction, which can hydrolyze the isothiocyanate back to 4-aminobenzonitrile.[1] Incomplete reaction due to insufficient reaction time or suboptimal temperature can also lead to low yields.
Q3: I am observing a significant amount of an insoluble white byproduct in my reaction mixture. What could it be?
A3: A likely insoluble byproduct is the symmetrically disubstituted thiourea, 1,3-bisthis compound . This can form if the intermediate 4-cyanophenyl isothiocyanate reacts with another molecule of the starting material, 4-aminobenzonitrile. This is more likely to occur if there is a localized excess of the isothiocyanate or if the reaction conditions are not optimized.
Q4: Can I use a pre-synthesized isothiocyanate for this reaction?
A4: Yes, using purified 4-cyanophenyl isothiocyanate is a viable option. However, it's crucial to ensure its purity, as isothiocyanates can degrade over time, leading to the formation of side products and lower yields of the desired thiourea.[1] If using a stored isothiocyanate, it is advisable to purify it before use.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Thermal degradation of the 4-cyanophenyl isothiocyanate intermediate.[1] | Maintain a controlled reaction temperature, ideally at room temperature or below. The reaction is often exothermic, so controlled addition of reagents is recommended. |
| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. | |
| Formation of a Significant Amount of White Precipitate (Byproduct) | Formation of 1,3-bisthis compound. | Ensure slow, dropwise addition of the thiocyanate solution to the amine solution to avoid localized high concentrations of the isothiocyanate intermediate. Maintain a stoichiometric balance of reactants. |
| Presence of Multiple Spots on TLC After Reaction Completion | Degradation of the isothiocyanate or side reactions.[1] | Use fresh, purified 4-aminobenzonitrile and a high-quality thiocyanate source. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. |
| Difficulty in Product Purification | Contamination with starting materials or side products. | If the product is contaminated with 1,3-bisthis compound, recrystallization from a suitable solvent like ethanol can be effective due to solubility differences. For other impurities, column chromatography may be necessary. |
Experimental Protocols
Synthesis of this compound from 4-Aminobenzonitrile and Ammonium Thiocyanate
This protocol is adapted from general procedures for the synthesis of N-aryl thioureas.[2]
Materials:
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4-Aminobenzonitrile
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile in a minimal amount of water containing a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.
-
In a separate beaker, prepare a solution of ammonium thiocyanate in water.
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Slowly add the ammonium thiocyanate solution dropwise to the stirred solution of 4-aminobenzonitrile hydrochloride at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction may be gently heated to reflux for a short period if it proceeds slowly.[2]
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Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
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Collect the solid product by filtration and wash it with cold water to remove any unreacted salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
References
stability of (4-Cyanophenyl)thiourea under different pH conditions
Welcome to the technical support center for (4-Cyanophenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions at different pH values?
A1: While specific quantitative stability data for this compound is limited, the stability of the parent compound, thiourea, suggests that it is relatively stable in acidic to neutral aqueous solutions. However, under basic (alkaline) conditions, thiourea and its derivatives can be susceptible to degradation, primarily through hydrolysis. The presence of the electron-withdrawing cyanophenyl group may influence the rate of hydrolysis compared to unsubstituted thiourea.
Q2: What are the expected degradation pathways for this compound under different pH conditions?
A2: The primary degradation pathway for thiourea derivatives in aqueous solution is hydrolysis.
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Acidic Conditions: In acidic media, the thiourea moiety is generally stable. Protonation of the sulfur atom can occur, but this does not typically lead to rapid degradation.[1]
-
Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slow.
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Basic Conditions: Under alkaline conditions, thiourea derivatives can undergo hydrolysis, which may involve the desulfurization of the molecule to form the corresponding urea derivative and sulfide.[2][3] The reaction is often facilitated by hydroxide ions attacking the thiocarbonyl carbon. The presence of metal ions can also catalyze this degradation.[3]
Q3: Are there any visible signs of this compound degradation?
A3: Yes, degradation of a thiourea compound, which is typically a white crystalline solid, may be indicated by a color change to a yellowish tint, the emission of ammonia or sulfurous odors, or clumping of the solid due to moisture absorption.[4] In solution, degradation may be observed as the formation of a precipitate or a change in the color of the solution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, stock solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store solutions at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is advisable. Based on the general stability of thioureas, slightly acidic to neutral pH conditions (pH 4-7) are likely to be optimal for the stability of aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays or analytical measurements. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of the compound immediately before use. Verify the pH of your experimental buffer and consider performing a preliminary stability check of the compound in your specific medium. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The concentration of this compound exceeds its aqueous solubility at the final pH. | Lower the final concentration of the compound. If possible, include a small percentage of a co-solvent like ethanol or use a surfactant to increase solubility, ensuring the additive does not interfere with your experiment. |
| Unexpected peaks appear in the chromatogram during HPLC analysis over time. | Degradation of this compound into one or more degradation products. | This indicates compound instability under your analytical or storage conditions. Use the appearance of these peaks to quantify the degradation rate. Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradants. |
| Loss of biological activity of the compound in a cell-based assay. | The compound may be unstable in the cell culture medium over the duration of the experiment. | Determine the half-life of this compound in the specific cell culture medium. It may be necessary to replenish the compound during the experiment if it degrades rapidly. |
Quantitative Data Summary
Table 1: Stability of Thiourea in Aqueous Solution
| pH | Temperature | Duration | Degradation | Reference |
| 3, 7, and 11 | 70°C | 6 days | No degradation observed | [4] |
Note: This data is for thiourea, not this compound. The cyanophenyl group may alter the stability profile.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a general procedure to determine the stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
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A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
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HPLC system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Calibrated pH meter.
-
Temperature-controlled incubator or water bath.
Procedure:
-
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., 2, 4, 7, 9, 10).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Sample Preparation: For each pH value, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on stability.
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Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C, 37°C, or 50°C) and protect them from light.
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Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
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HPLC Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
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Data Analysis: Plot the concentration of this compound versus time for each pH. From this data, the degradation rate constant and half-life at each pH can be calculated.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (acetonitrile) is often effective. A typical starting point could be a gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240-260 nm, to be determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The HPLC method should be validated to ensure it is "stability-indicating." This is typically achieved through forced degradation studies.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[5]
Procedure: Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of a 1 mg/mL stock solution. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6]
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of a 1 mg/mL stock solution. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.[6]
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Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of a 1 mg/mL stock solution. Keep at room temperature for 12 hours, protected from light.[6]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C for 48 hours).[6]
-
Photolytic Degradation: Expose the compound in solution and as a solid to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
Analyze all stressed samples by the developed HPLC method to ensure that any degradation products are well-separated from the parent peak.
Visualizations
Caption: General degradation pathways of this compound at different pH.
Caption: Workflow for a pH stability study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of thiourea derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: My thiourea synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in thiourea synthesis can be attributed to several factors. The most common issues include the instability of the isothiocyanate starting material, steric hindrance between the reacting molecules, or low nucleophilicity of the amine.[1]
To address these issues, consider the following solutions:
-
Isothiocyanate Instability: Use freshly prepared or purified isothiocyanates for the reaction. These should be stored in a cool, dark, and dry environment to prevent degradation. In-situ generation of the isothiocyanate can also be an effective strategy to ensure it is fresh and reactive.[1]
-
Steric Hindrance: If the amine or isothiocyanate possesses bulky substituents, the reaction rate can be significantly reduced. Increasing the reaction temperature or prolonging the reaction time can help overcome this barrier. The use of microwave irradiation has also been shown to be effective in improving yields for sterically hindered substrates.[1]
-
Low Amine Nucleophilicity: For amines with electron-withdrawing groups, which decreases their nucleophilicity, the addition of a non-nucleophilic base like triethylamine can help to activate the amine. For particularly electron-deficient amines, a stronger base may be necessary to achieve a satisfactory reaction rate and yield.[1]
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common challenge. Symmetrical thioureas are frequent byproducts when the goal is an unsymmetrical product. This occurs when the in-situ generated isothiocyanate reacts with the starting amine. Careful control of stoichiometry is crucial. A two-step, one-pot approach, where the isothiocyanate is fully formed before the second amine is introduced, can effectively minimize this side reaction.
Another potential issue arises from the presence of water, which can lead to the hydrolysis of the thiourea product, especially under acidic or basic conditions and at elevated temperatures. To avoid this, ensure anhydrous reaction conditions and perform the workup at a lower temperature.[1]
Q3: How can I effectively monitor the progress of my thiourea synthesis?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the starting materials (amine and isothiocyanate) and the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Q4: What is the best approach to purify my crude thiourea derivative?
The purification method depends on the physical state and purity of the crude product.
-
Recrystallization: This is a highly effective technique for purifying solid products. The ideal solvent is one in which the thiourea derivative has high solubility at an elevated temperature but is sparingly soluble at room temperature. Common solvents for recrystallization of thioureas include ethanol and methanol.
-
Column Chromatography: For oily or non-crystalline products, or when recrystallization fails to remove impurities effectively, column chromatography is the most reliable method. Silica gel is a common stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in hexane.
-
Washing/Trituration: If the product precipitates from the reaction mixture but is impure, washing it with a suitable solvent can remove soluble impurities. For oily products, trituration with a poor solvent can sometimes induce crystallization.
Data Presentation
Table 1: Comparison of Synthesis Methods for N,N'-Disubstituted Thioureas
| Synthesis Method | Reagents | Conditions | Yield (%) | Reaction Time | Reference |
| Conventional Reflux | Naphthyl isothiocyanate, Toluidine | Reflux | 31-82 | 6 hours | [2] |
| Microwave Irradiation | Naphthyl isothiocyanate, Toluidine | Microwave | 82-89 | 5 minutes | [2] |
| Conventional Reflux | Bis-thiourea derivative synthesis | Reflux | 44 | 24 hours | [3] |
| Microwave Irradiation | Bis-thiourea derivative synthesis | Microwave | 73 | 10 minutes | [3] |
| Phase-Transfer Catalysis | Acyl isothiocyanate, Heterocyclic amine | Without catalyst | 41 | - | [4] |
| Phase-Transfer Catalysis | Acyl isothiocyanate, Heterocyclic amine | With TBAB catalyst | 76 | - | [4] |
| One-pot from Amine & CS₂ | 2-Naphthylamine, Diethylamine, CS₂ | DMSO, 70°C | 95 | 1 hour | [5] |
Table 2: Effect of Reaction Temperature on Thiourea Yield (from Urea and Lawesson's Reagent)
| Temperature (°C) | Yield (%) |
| 55 | 52.31 |
| 65 | 59.25 |
| 75 | 64.14 |
| 85 | 61.58 |
| 95 | 58.72 |
Note: This data illustrates the general principle that yield increases with temperature to an optimum point, after which side reactions or decomposition may cause the yield to decrease.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine
-
Dissolution: Dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Addition: Add the isothiocyanate (1.0-1.1 eq.) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, gentle heating can be applied.
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Unsymmetrical Thioureas from Amines and Carbon Disulfide
-
Reaction Setup: In a glass tube, combine the primary amine (1.0 eq.), carbon disulfide (1.2 eq.), and the secondary amine (1.2 eq.) in DMSO.
-
Heating: Stir the reaction mixture at 70°C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-12 hours.
-
Extraction: After the reaction is complete, add water and ethyl acetate to the mixture. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Caption: General experimental workflow for thiourea derivative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
Technical Support Center: Characterization of (4-Cyanophenyl)thiourea Compounds
Welcome to the technical support center for the characterization of (4-cyanophenyl)thiourea and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for characterizing newly synthesized this compound compounds?
A1: The standard characterization workflow for this compound derivatives involves a combination of spectroscopic and analytical techniques to confirm the chemical structure, purity, and other physicochemical properties. The primary methods include:
-
Spectroscopic Techniques :
-
Fourier-Transform Infrared (FT-IR) Spectroscopy to identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the molecular structure.
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
-
Elemental Analysis : To determine the empirical formula.
-
X-ray Crystallography : To determine the single crystal structure.[1]
-
Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study thermal stability and decomposition.[2][3]
Q2: I am having trouble dissolving my this compound compound for NMR analysis. What can I do?
A2: Poor solubility in common NMR solvents is a frequent challenge. Here are some troubleshooting steps:
-
Solvent Selection : Start with deuterated dimethyl sulfoxide (DMSO-d₆), as many N-aroyl-N′-(4′-cyanophenyl)thioureas show good solubility in it.[1]
-
Heating : Gently warming the NMR tube may improve solubility. However, be cautious as excessive heat can lead to degradation.
-
Alternative Solvents : If DMSO-d₆ fails, consider other polar aprotic deuterated solvents.
-
Solid-State NMR : If solubility issues persist, solid-state NMR could be an alternative for characterizing the compound.
Q3: The N-H protons in my ¹H NMR spectrum are very broad or not visible. Is this normal?
A3: Yes, this is a common observation for thiourea derivatives. The N-H protons can exhibit broad signals or even exchange with residual water in the NMR solvent, leading to their disappearance. In the ¹H-NMR spectrum of N-benzoyl-N′-(4′-cyanophenyl)thiourea and its nitro-substituted analog, the N-H protons appear as distinct signals at high chemical shifts (δH 11.69-12.70 ppm) in DMSO-d₆.[1][4] If you are not observing these, consider the following:
-
Ensure you are using a dry deuterated solvent.
-
The rate of chemical exchange can be temperature-dependent. Acquiring the spectrum at a lower temperature might sharpen the N-H signals.
Q4: My mass spectrum shows a complex fragmentation pattern. How can I interpret it?
A4: Thiourea derivatives can undergo complex fragmentation in the mass spectrometer. The fragmentation is often charge-directed, with protonation at a specific site initiating bond cleavage. Common fragmentation pathways involve the cleavage of the acyl group or the thiourea moiety.[2][5] The specific fragments will depend on the substituents. It is helpful to look for characteristic losses, such as the loss of HNCS or cleavage of the bond between the carbonyl group and the thiourea nitrogen.
Troubleshooting Guides
Problem 1: Inconsistent Melting Point
-
Symptom : The melting point of the synthesized compound is broad or different from the literature value.
-
Possible Cause : Impurities in the sample.
-
Troubleshooting Steps :
-
Recrystallization : Purify the compound by recrystallization from a suitable solvent system (e.g., ethanol:dichloromethane mixture).[6]
-
Chromatography : If recrystallization is ineffective, consider column chromatography to separate impurities.
-
Drying : Ensure the sample is thoroughly dried to remove any residual solvent.
-
Problem 2: Ambiguous FT-IR Spectrum
-
Symptom : Difficulty in assigning key vibrational bands, or bands are weaker than expected.
-
Possible Cause : Poor sample preparation or presence of impurities.
-
Troubleshooting Steps :
-
Sample Preparation : Ensure the sample is finely ground and well-mixed with KBr for pellet preparation, or a good contact is made with the ATR crystal.
-
Reference Spectra : Compare your spectrum with literature data for similar compounds. Key expected bands for N-benzoyl-N′-(4′-cyanophenyl)thiourea are listed in the table below.[1]
-
Purity Check : A pure sample will give a cleaner spectrum. Refer to Problem 1 for purification techniques.
-
Data Presentation: Spectroscopic and Thermal Data
For ease of comparison, the following tables summarize key characterization data for representative this compound compounds.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for N-aroyl-N′-(4′-cyanophenyl)thioureas [1]
| Functional Group | N-benzoyl-N′-(4′-cyanophenyl)thiourea | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea |
| N-H (stretch) | 3229 | 3212 |
| C-H (aromatic) | 3030 | 3070, 3005 |
| C≡N | 2223 | 2225 |
| C=O | 1662 | 1675 |
| C=S | 834 | 854 |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [1]
| Compound | ¹H NMR (N-H protons) | ¹³C NMR (C=S) | ¹³C NMR (C=O) | ¹³C NMR (C≡N) |
| N-benzoyl-N′-(4′-cyanophenyl)thiourea | 12.70, 11.69 | 179.8 | 168.6 | 119.2 |
| N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | 12.47, 12.04 | 179.4 | 167.0 | 119.1 |
Table 3: Thermal Analysis Data for Selected Thiourea Derivatives [3][7]
| Compound | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Degradation Onset Temperature (°C) |
| 1,3-didodecanoyl thiourea | - | 114.6 | > Utility Temperature |
| 1,3-ditetradecanoyl thiourea | - | 119.5 | > Utility Temperature |
| 1,3-dihexadecanoyl thiourea | - | 148.8 | > Utility Temperature |
Experimental Protocols
Synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea[1]
-
Preparation of Benzoyl Isothiocyanate : A solution of benzoyl chloride (10 mmol) and potassium thiocyanate (10 mmol) in acetone (20 mL) is refluxed with stirring for 30 minutes.
-
Reaction with 4-cyanoaniline : A solution of 4-cyanoaniline (10 mmol) in acetone (20 mL) is added dropwise to the benzoyl isothiocyanate solution over approximately 15 minutes at room temperature.
-
Isolation : The resulting mixture is then poured into cold water, and the precipitate is filtered, washed with water, and dried.
-
Purification : The crude product is recrystallized from a suitable solvent to yield slightly pale-yellow crystals.
Thermogravimetric Analysis (TGA)[2]
-
A small sample (typically 3-5 mg) of the this compound compound is placed in a TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature, revealing the decomposition stages.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound compounds.
Signaling Pathway for Troubleshooting Analytical Issues
Caption: Troubleshooting logic for common analytical challenges.
References
refining experimental protocols for biological testing of thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for the biological testing of thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesized thiourea compound shows low or no bioactivity. What are the initial troubleshooting steps?
A1: When a synthesized compound exhibits unexpectedly low bioactivity, a systematic approach is necessary to pinpoint the issue. The problem can generally be attributed to one of three areas: the compound itself, its behavior in the assay medium, or the biological assay setup.
The first step is to rigorously confirm the identity and purity of your synthesized thiourea derivative using spectroscopic methods like ¹H and ¹³C NMR and mass spectrometry to verify the molecular weight.[1] If impurities are detected, the compound should be repurified.
If the compound's integrity is confirmed, the next step is to investigate its solubility and stability in the assay medium.[1] Poor solubility can prevent the compound from reaching its target, while instability can lead to degradation before it can exert its effect.
Finally, if the compound is pure, soluble, and stable, the biological assay itself should be critically evaluated. This includes checking the performance of controls, ensuring the health and identity of the cell line (including testing for mycoplasma contamination), and using cells at a low passage number.[1]
Q2: How can I address solubility issues with my thiourea compounds in aqueous buffers for biological assays?
A2: Thiourea derivatives, particularly those with aromatic substitutions, often have low solubility in aqueous solutions.[1]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving thiourea derivatives for in vitro assays.[1] It is crucial to prepare a high-concentration stock solution in DMSO.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final DMSO concentration is kept low, typically below 0.5%, to avoid solvent-induced toxicity to cells.[1]
-
Solubility Assessment: To confirm solubility in the final assay buffer, you can perform a visual inspection for precipitation after diluting the DMSO stock to the highest tested concentration.[1] For detecting sub-visible precipitation, a plate reader can be used to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).[1] Urea-thiourea mixtures have also been shown to be effective denaturants and can improve the solubility of certain proteins, which may be adaptable for specific assay conditions.[2]
Q3: My thiourea compound appears to be unstable in the cell culture medium. How can I assess and mitigate this?
A3: The stability of thiourea compounds can be pH-dependent, and they can be susceptible to hydrolysis or oxidation in culture media.[3]
-
Stability Assessment: To check for degradation, you can incubate the compound in the assay medium for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, take an aliquot and analyze it by HPLC to look for the appearance of degradation products.[1]
-
Mitigation Strategies: If degradation is observed, consider preparing solutions fresh before each experiment.[3] Storing stock solutions at lower temperatures (e.g., refrigerated or frozen) may also help, provided the compound's solubility is not compromised upon thawing.[3] It is also important to store solid compounds in a cool, dry, and dark environment to minimize degradation.[3]
Q4: I am observing inconsistent results in my MTT cytotoxicity assays with thiourea derivatives. What could be the cause?
A4: Inconsistent results in MTT assays can stem from several factors, including potential interference from the thiourea compounds themselves. The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases.[4]
-
Direct MTT Reduction: Some chemical functionalities, including thiols, can directly reduce MTT in the absence of cellular metabolic activity, leading to false-positive results (i.e., an apparent increase in cell viability).[5] It is crucial to run proper controls, including wells with the test compound and MTT in cell-free media, to check for direct reduction.[5]
-
Compound Precipitation: If the thiourea compound precipitates in the culture medium, it can interfere with the optical density readings of the formazan product.[1][3]
-
Reactive Oxygen Species (ROS): Thioureas can act as ROS scavengers.[6][7] Since cellular stress and cytotoxicity can be linked to ROS levels, this antioxidant property could influence assay outcomes.
Troubleshooting Guides
Guide 1: Troubleshooting Low Bioactivity
This guide provides a systematic workflow to diagnose and resolve issues of low or no observed bioactivity in your thiourea compounds.
| Potential Issue | Recommended Action | Experimental Protocol |
| Incorrect Structure | Re-analyze the compound using spectroscopic methods. | Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis. Prepare a dilute solution for mass spectrometry to confirm the molecular weight.[1] |
| Presence of Impurities | Purify the compound and re-assess its purity. | Use techniques like recrystallization or column chromatography for purification. Verify purity using HPLC.[1] |
| Poor Solubility | Determine the solubility in the final assay buffer. | Prepare a stock solution in DMSO and dilute it to the highest tested concentration in the assay medium. Visually inspect for precipitation or use a plate reader to measure light scattering.[1] |
| Compound Instability | Assess degradation in the assay medium over time. | Incubate the compound in the assay medium at 37°C. At various time points (e.g., 0, 24, 48 hours), analyze an aliquot by HPLC to check for degradation products.[1] |
| Control Failure | Verify the performance of positive and negative controls. | A known active compound (positive control) should show the expected effect. The vehicle control (e.g., DMSO) should not have a significant effect on the assay outcome.[1] |
| Cell Line Issues | Ensure the health and identity of the cell line. | Test cells for mycoplasma contamination. Use cells with a low passage number to avoid phenotypic drift.[1] |
Guide 2: Troubleshooting Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for mechanism-of-action studies. This guide addresses common problems encountered when testing thiourea derivatives as enzyme inhibitors.
| Potential Issue | Recommended Action | Details |
| Inactive Positive Control | First, confirm that your standard inhibitor (positive control) is active. | If the positive control for your enzyme assay (e.g., thiourea for urease inhibition) does not show activity, there may be an issue with the enzyme, substrate, or buffer conditions.[8] |
| Reagent Degradation | Prepare fresh enzyme, substrate, and inhibitor solutions for each experiment. | Enzymes can lose activity over time, even when stored correctly. Substrate and inhibitor solutions can also degrade.[9] |
| Incorrect Assay Conditions | Ensure the pH, temperature, and reagent concentrations match a validated protocol. | Enzymes are highly sensitive to their environment. Small deviations in pH or temperature can significantly impact activity.[9] |
| Inhibitor Solubility | Confirm that the thiourea derivative is fully dissolved at the tested concentrations. | Poor solubility is a common issue. Dissolve the compound in a small amount of DMSO before diluting in the assay buffer.[9] |
| Assay Interference | Run controls to check if the compound interferes with the detection method. | For colorimetric assays, the compound itself might absorb light at the detection wavelength. Run a control with the inhibitor but without the enzyme to check for this. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of thiourea derivatives on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MCF-7, K-562, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][10]
-
Compound Preparation: Prepare a high-concentration stock solution of the thiourea compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]
-
Cell Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][10]
Protocol 2: In Vitro Urease Inhibition Assay
This protocol determines the direct inhibitory effect of a thiourea compound on purified urease enzyme.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of purified Jack Bean urease in phosphate buffer (e.g., 100 mM, pH 7.4).[8]
-
Substrate Solution: Prepare a solution of urea (e.g., 30 mM) in the same phosphate buffer.[8]
-
Inhibitor Solutions: Dissolve the test compounds and a positive control (thiourea) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[11]
-
-
Assay Mixture: In a 96-well plate, add the following to each well:
-
850 µL of urea solution
-
100 µL of the test compound solution (or vehicle for control)
-
35 µL of phosphate buffer
-
-
Enzyme Addition: Add 15 µL of the urease solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Ammonia Detection (Indophenol Method):
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the wells with the test compound to the control wells. Determine the IC₅₀ value from a dose-response curve.[11]
Signaling Pathways and Mechanisms
Thiourea Derivatives and Oxidative Stress
Thiourea and its derivatives are known to interact with reactive oxygen species (ROS), which are key signaling molecules and mediators of cellular damage. This interaction is central to their potential antioxidant and cytotoxic effects.
Thioureas can act as effective superoxide radical scavengers.[6] They can be oxidized by ROS like hydrogen peroxide (H₂O₂), a process that can be catalyzed by flavin-containing monooxygenases (FMO) in vivo.[7] This S-oxygenation leads to the formation of products like formamidine sulfinic acids.[7][13] This antioxidant property may contribute to immunomodulatory effects by suppressing the oxidative burst in immune cells like macrophages and neutrophils.[14][15] Conversely, the oxidation of thiourea can also lead to the formation of genotoxic products, which provides a potential mechanism for their cytotoxic and anticancer activities.[13] For instance, some thiourea derivatives have been shown to induce apoptosis in cancer cell lines.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selenoureas and thioureas are effective superoxide radical scavengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time in Vivo Detection of H2O2 Using Hyperpolarized 13C-Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (4-Cyanophenyl)thiourea and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of (4-Cyanophenyl)thiourea and its various analogs. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships within this class of compounds and to guide future drug discovery and development efforts.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following tables summarize the cytotoxic activity of this compound and its analogs against various cancer cell lines, primarily assessed by the MTT assay.
Quantitative Comparison of Anticancer Activity
The anticancer efficacy of N-aryl-N'-(4-cyanophenyl)thiourea derivatives is significantly influenced by the nature and position of substituents on the N-aryl ring. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| CPT | Unsubstituted Phenyl | Not Available | - | - |
| 1 | 4-Fluorophenyl | T47D | 1519.93 | [1] |
| 2 | 4-Chlorophenyl | T47D | 325.82 | [1] |
| 3 | 4-Nitrophenyl | MCF-7 | 338.33 | [2] |
| 4 | 3,4-Dichlorophenyl | SW620 | 1.5 | [3] |
| 5 | 4-(Trifluoromethyl)phenyl | PC3 | 6.9 | [3] |
| 6 | 4-Chlorophenyl | SW620 | 7.6 | [3] |
| 7 | 3-Chloro-4-fluorophenyl | SW620 | 9.4 | [3] |
| 8 | 2,5-Dimethylphenyl | HCT-116 | >100 | [4] |
| 9 | 4-Fluorophenyl | HCT-116 | 5.8 | [4] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) for Anticancer Activity
The analysis of the cytotoxic data reveals several key structure-activity relationships:
-
Electron-withdrawing groups on the N-aryl ring, such as nitro (-NO2), chloro (-Cl), and trifluoromethyl (-CF3), generally enhance anticancer activity.[3][5]
-
The position of the substituent is crucial. For halogenated analogs, di-substitution, particularly at the 3 and 4 positions of the phenyl ring, often leads to increased potency.[3]
-
The 4-cyanophenyl moiety appears to be a key pharmacophore, as many active compounds in broader thiourea derivative screens contain this feature.
Proposed Mechanism of Action: EGFR Signaling Inhibition
Several studies suggest that the anticancer effects of N-acyl-N'-phenylthiourea derivatives may be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By inhibiting EGFR, these compounds can trigger apoptosis (programmed cell death) in cancer cells.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of (4-Cyanophenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of various (4-Cyanophenyl)thiourea derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry. The following sections present quantitative data on their cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the crucial signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-Cyanophenyl)-3-[4-(4-fluorophenoxy)phenyl]thiourea | SKBr-3 (Breast) | 20.1 | 5-Fluorouracil | - |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.0 ± 0.1 | Cisplatin | - |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.7 ± 0.3 | Cisplatin | - |
| 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.6 ± 0.2 | Cisplatin | - |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.1 ± 0.5 | Cisplatin | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Synthesis of 1-(Aryl)-3-(4-cyanophenyl)thioureas
Objective: To synthesize a series of 1-(Aryl)-3-(4-cyanophenyl)thiourea derivatives for anticancer screening.
Materials:
-
4-aminobenzonitrile
-
Various aryl isothiocyanates
-
Ethanol
-
Glassware: Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve 4-aminobenzonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add the respective aryl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(Aryl)-3-(4-cyanophenyl)thiourea derivative.
-
Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of this compound derivatives on the expression of key apoptosis-related proteins.[3][4][5][6]
Materials:
-
Cancer cells treated with this compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and capture the image with an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of this compound derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
A Comparative Study of (4-Cyanophenyl)thiourea and Other Leading Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Brief Overview
Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. Organic corrosion inhibitors, such as thiourea derivatives, function primarily through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the corrosive medium. The adsorption mechanism can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of a coordinate bond between the inhibitor and the metal. The presence of heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings in the molecular structure of these compounds, plays a crucial role in their ability to adsorb and protect the metal surface.
Comparative Performance Data
The following table summarizes the inhibition efficiency of several thiourea derivatives and other prominent corrosion inhibitors on mild steel in a 1M hydrochloric acid (HCl) solution. It is important to note that the experimental conditions, such as inhibitor concentration and temperature, can significantly influence the inhibition efficiency. Therefore, these factors are included to provide a clear context for comparison.
| Inhibitor Class | Specific Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Thiourea Derivatives | Phenylthiourea | 5 x 10⁻³ M | 60 | 98.96 | [1] |
| 1,3-diisopropyl-2-thiourea | 5 x 10⁻³ M | 60 | 92.65 | [1] | |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea | 90 µM | Not Specified | 99 (Weight Loss), 98 (Tafel) | [2] | |
| Triazoles | Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 x 10⁻³ M | Not Specified | 95.3 | [3] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ M | Not Specified | 95.0 | [3] | |
| Benzotriazole | 25 mM | Not Specified | 80 - 98 | [4] | |
| 1-acetyl-1H-benzotriazole | 500 ppm | Not Specified | 80.55 | [5] | |
| Quinolines | 5-(azidomethyl)quinolin-8-ol | 5 x 10⁻³ M | Not Specified | 90 | [6] |
| 2-chloro 3-formyl quinoline | 200 ppm | 30 | ~85 | [7] | |
| Imidazolines | Imidazoline Derivative | Not Specified | Not Specified | High Efficiency | [8] |
| Benzimidazoles | 2-Mercaptobenzimidazole | 10⁻³ M | 35 | 98 | [9] |
| 2,3-dihydrobenzo[1][6]imidazo[2,1-b]thiazole | 5 x 10⁻³ M | 30 | 93.4 | [10] |
Experimental Protocols
The data presented in this guide is primarily derived from three common experimental techniques used to evaluate the performance of corrosion inhibitors: Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum sheet), and a reference electrode (such as a Saturated Calomel Electrode - SCE).
-
Measurement: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. A potentiodynamic scan is then performed by polarizing the electrode potential from the cathodic to the anodic direction at a slow scan rate.
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values.
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Measurement: A small amplitude AC signal over a wide range of frequencies is applied to the working electrode at its OCP in the test solution.
-
Data Analysis: The impedance data is often represented as a Nyquist plot. The charge transfer resistance (Rct) is a key parameter obtained from the plot, which is inversely proportional to the corrosion rate. An increase in the Rct value in the presence of an inhibitor indicates effective corrosion inhibition. The inhibition efficiency can be calculated from the Rct values.
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating and comparing corrosion inhibitors and the logical relationship of their protective mechanism.
Caption: A generalized workflow for the comparative evaluation of corrosion inhibitors.
Caption: Logical relationship of the corrosion inhibition mechanism by adsorption.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition study of mild steel corrosion in 1 M hydrochloric acid solution by 2-chloro 3-formyl quinoline - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Analysis for Structural Confirmation of Synthesized (4-Cyanophenyl)thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of synthesized (4-cyanophenyl)thiourea. Due to the limited availability of a complete public data set for this compound, this guide presents a detailed analysis of two closely related N-aroyl derivatives, N-benzoyl-N′-(4′-cyanophenyl)thiourea (1) and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea (2) , for which comprehensive experimental data has been published.[1][2] Additionally, data for phenylthiourea is included as a fundamental comparative analog to illustrate the spectroscopic influence of the cyanophenyl group.
This guide will detail the expected and observed spectral features in FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, providing a robust framework for the structural elucidation of the target compound and its derivatives.
Comparative Spectroscopic Data
The structural confirmation of synthesized thiourea derivatives relies on the careful analysis and comparison of data from various spectroscopic techniques. The following tables summarize the key experimental data for the comparative compounds.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of this compound Derivatives and Phenylthiourea
| Functional Group | N-benzoyl-N′-(4′-cyanophenyl)thiourea (1)[1] | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea (2)[1] | Phenylthiourea (Comparative) | Expected Range for this compound |
| N-H Stretch | 3229 | 3212 | ~3400-3100 | ~3400-3100 |
| Aromatic C-H Stretch | 3030 | 3070, 3005 | ~3100-3000 | ~3100-3000 |
| C≡N Stretch | 2223 | 2225 | - | ~2230-2220 |
| C=O Stretch | 1662 | 1675 | - | - |
| N-H Bend | 1592 | 1582 | ~1620 | ~1620 |
| C=S Stretch | 834 | 854 | ~700-850 | ~700-850 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Proton | N-benzoyl-N′-(4′-cyanophenyl)thiourea (1)[1] | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea (2)[1] | Phenylthiourea (Comparative) | Expected Signals for this compound |
| N-H (amide) | 12.70 (s, 1H) | 12.47 (s, 1H) | - | - |
| N-H (thiourea) | 11.69 (s, 1H) | 12.04 (s, 1H) | ~9.6 (s, 1H), ~7.8 (br s, 2H) | Two distinct N-H signals |
| Aromatic H | 7.50–8.30 (m, 9H) | 7.85–8.30 (m, 8H) | ~7.1-7.5 (m, 5H) | Doublets for the A₂B₂ system of the cyanophenyl group |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Carbon | N-benzoyl-N′-(4′-cyanophenyl)thiourea (1)[1] | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea (2)[1] | Phenylthiourea (Comparative) | Expected Signals for this compound |
| C=S | 179.7 | 179.4 | ~180-185 | ~180-185 |
| C=O | 168.6 | 167.0 | - | - |
| Aromatic C | 108.6–142.7 | 108.7–150.4 | ~120-140 | Signals for 4 distinct aromatic carbons |
| C≡N | 119.1 | 119.1 | - | ~118-120 |
| Quaternary C (C-CN) | 108.6 | 108.7 | - | ~105-110 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ or [M+H]⁺ | Key Fragments |
| This compound | C₈H₇N₃S | 177.22 | 177 or 178 | Fragments corresponding to loss of NH₃, S, and cleavage of the phenyl-nitrogen bond. |
| N-benzoyl-N′-(4′-cyanophenyl)thiourea (1) | C₁₅H₁₁N₃OS | 281.33 | 281 or 282 | Fragments from the loss of the benzoyl group and cleavage around the thiourea core. |
| N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea (2) | C₁₅H₁₀N₄O₃S | 326.33 | 326 or 327 | Fragments from the loss of the nitrobenzoyl group and cleavage around the thiourea core. |
| Phenylthiourea | C₇H₈N₂S | 152.22 | 152 or 153 | Fragments from the loss of NH₃ and cleavage of the phenyl-nitrogen bond. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the synthesis of the comparative compounds and the general procedures for their spectroscopic analysis.
Synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas (1 and 2)[1]
-
Preparation of Aroyl Isothiocyanate: A solution of the corresponding aroyl chloride (benzoyl chloride or 4-nitrobenzoyl chloride, 10 mmol) and potassium thiocyanate (10 mmol) in acetone (20 mL) is refluxed with stirring for 30 minutes.
-
Reaction with 4-Aminobenzonitrile: After cooling the aroyl isothiocyanate solution to room temperature, a solution of 4-aminobenzonitrile (10 mmol) in acetone (20 mL) is added dropwise over approximately 15 minutes.
-
Product Formation: The reaction mixture is stirred for an additional period (typically 1-2 hours) at room temperature.
-
Isolation: The precipitated product is collected by filtration, washed with cold acetone or ethanol, and dried to yield the N-aroyl-N′-(4′-cyanophenyl)thiourea.
General Protocol for Spectroscopic Analysis
-
FT-IR Spectroscopy: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets or an ATR accessory for solid samples. The spectral range is generally 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for thiourea derivatives. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound and its derivatives.
Caption: A flowchart of the synthesis and spectroscopic analysis process.
Comparative Discussion
The structural confirmation of this compound would be definitively achieved by comparing its experimental spectroscopic data with the expected values and the data from the comparative compounds.
-
FT-IR Analysis: The most characteristic peak for the confirmation of this compound would be the strong absorption of the nitrile group (C≡N) around 2223-2225 cm⁻¹, a feature absent in phenylthiourea.[1] The N-H stretching and bending vibrations, as well as the C=S stretching, would be consistent with the thiourea moiety.
-
¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show two distinct signals for the N-H protons, likely as broad singlets. The aromatic region would be characterized by a distinct A₂B₂ splitting pattern (two doublets) typical of a para-substituted benzene ring, which would differ from the more complex multiplet of the monosubstituted phenyl group in phenylthiourea.
-
¹³C NMR Analysis: The ¹³C NMR spectrum would provide clear evidence of all carbon environments. The thiocarbonyl carbon (C=S) is expected to appear downfield around 180 ppm.[3][4] The presence of the cyano group would be confirmed by a signal around 119 ppm for the nitrile carbon and a quaternary carbon signal for the carbon attached to the cyano group at a higher field (around 108 ppm).[1]
-
Mass Spectrometry Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (177.22 g/mol ). The fragmentation pattern would provide further structural confirmation, with characteristic losses of ammonia and the thiocyanate group.
By comparing the experimental data of a synthesized sample with the data presented for the well-characterized derivatives and the fundamental analog, researchers can confidently confirm the structure of this compound. The aroyl derivatives serve as excellent benchmarks, demonstrating how additional functional groups influence the spectroscopic properties of the core this compound structure.
References
A Comparative Analysis of (4-Cyanophenyl)thiourea: Cross-Validation of Experimental Findings and Computational Models
A comprehensive guide for researchers, scientists, and drug development professionals detailing the experimental data and theoretical predictions for the compound (4-Cyanophenyl)thiourea. This report synthesizes available information to provide a comparative analysis of its structural and electronic properties.
This guide presents a cross-validation of experimental and computational data for this compound, a molecule of interest in medicinal chemistry and materials science. While extensive research has been conducted on its derivatives, this report focuses on compiling and comparing the known experimental data with theoretical predictions for the parent compound. The following sections provide a detailed look at its synthesis, spectroscopic characterization, and the insights gained from computational modeling.
Experimental Data
Synthesis and Characterization
The synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas typically involves the reaction of an aroyl isothiocyanate with 4-aminobenzonitrile.[1] For instance, N-benzoyl-N′-(4′-cyanophenyl)thiourea can be synthesized by refluxing a solution of benzoyl chloride and potassium thiocyanate in acetone, followed by the dropwise addition of a solution of 4-cyanoaniline in acetone at ambient temperature.[1] This suggests a general synthetic route that could be adapted for this compound itself.
The characterization of this compound derivatives provides a reference for the parent compound. For example, N-benzoyl-N′-(4′-cyanophenyl)thiourea, a pale-yellow crystal, has a melting point of 168–169 °C.[1] Its FT-IR spectrum shows characteristic peaks at 3229 cm⁻¹ (N-H stretch), 2223 cm⁻¹ (C≡N), and 1662 cm⁻¹ (C=O).[1] The ¹H-NMR spectrum in DMSO-d6 displays signals for the N-H protons of the thiourea moiety at δ 12.70 and 11.69 ppm.[1] In the ¹³C-NMR spectrum, the characteristic signal for the C≡N group appears at δ 119.2 ppm.[1]
Table 1: Experimental Data for N-benzoyl-N′-(4′-cyanophenyl)thiourea
| Property | Value | Reference |
| Melting Point | 168–169 °C | [1] |
| FT-IR (cm⁻¹) | ||
| N-H Stretch | 3229 | [1] |
| C-H (aromatic) | 3030 | [1] |
| C≡N | 2223 | [1] |
| C=O | 1662 | [1] |
| N-H Bending | 1592 | [1] |
| Thiocarbonyl (CS-N) | 1518 | [1] |
| Thioureido (N-C=S) | 1262 | [1] |
| Carbonyl (CO-N) | 1162 | [1] |
| C=S | 834 | [1] |
| ¹H-NMR (DMSO-d6, ppm) | ||
| N-H | 12.70, 11.69 | [1] |
| Aromatic Protons | 7.50–8.30 | [1] |
| ¹³C-NMR (DMSO-d6, ppm) | ||
| C=S | 179.8 | [1] |
| C=O | 168.6 | [1] |
| Aromatic Carbons | 108.6–142.7 | [1] |
| C≡N | 119.2 | [1] |
Crystal Structure
The single-crystal X-ray diffraction of N-benzoyl-N′-(4′-cyanophenyl)thiourea reveals a triclinic crystal system with the space group P-1.[1] The structure exhibits both intramolecular hydrogen bonding (C=O…H-N) and intermolecular hydrogen interactions (C=S…H-N and C=S…H-C).[1] The C≡N triple bond length in this derivative is 1.140 (4) Å.[1]
Computational Analysis
Computational studies on the derivatives of this compound have been performed using Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) basis set.[1] These calculations provide theoretical insights into the electronic properties of the molecule.
Molecular Electrostatic Potential (MEP) and Mulliken Atomic Charges
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For N-benzoyl-N′-(4′-cyanophenyl)thiourea, the MEP surface was calculated, and the color code indicates the electrostatic potential, with red representing the most electronegative regions and blue the most electropositive.[1]
Mulliken atomic charges, also calculated using DFT, provide a quantitative measure of the electron distribution among the atoms in the molecule.[1] These theoretical values can be compared with experimental observations to validate the computational model.
Table 2: Comparison of Selected Experimental and Computational Parameters for N-benzoyl-N′-(4′-cyanophenyl)thiourea
| Parameter | Experimental Value | Computational Method | Computational Value |
| C≡N Bond Length | 1.140 (4) Å[1] | DFT/B3LYP/6-311G(d,p) | Data not available in snippets |
Biological Activity
Experimental and Computational Workflow
The general workflow for the cross-validation of experimental and computational data for a compound like this compound is outlined below.
Caption: Workflow for the cross-validation of experimental and computational data.
Signaling Pathway in Biological Activity
While specific pathways for this compound are not detailed, thiourea derivatives are known to act as inhibitors of various enzymes. The general mechanism of enzyme inhibition can be visualized as follows:
Caption: Generalized pathway of enzyme inhibition by a thiourea derivative.
Conclusion
The available data on the derivatives of this compound provide a strong foundation for understanding the properties of the parent compound. Experimental techniques such as FT-IR, NMR, and X-ray crystallography, in conjunction with computational methods like DFT, offer a powerful approach for detailed molecular characterization. While a direct and comprehensive comparison for this compound is currently limited by the lack of specific published data for the parent molecule, the analysis of its derivatives demonstrates a good correlation between experimental and theoretical results. Further research focused specifically on this compound is needed to fully elucidate its properties and potential applications.
References
(4-Cyanophenyl)thiourea in Enzyme Inhibition: A Comparative Guide to Thiourea Derivatives
Thiourea and its derivatives are a versatile class of compounds recognized for their wide range of biological activities, including their potential as enzyme inhibitors. The structural simplicity and synthetic accessibility of thioureas make them attractive scaffolds for the development of therapeutic agents targeting enzymes implicated in various diseases. This guide focuses on the comparative enzyme inhibition profiles of various thiourea derivatives, with a particular interest in the potential role of the 4-cyanophenyl substituent.
Quantitative Comparison of Thiourea Derivatives in Enzyme Inhibition
The inhibitory potency of various thiourea derivatives against several key enzymes, including urease, carbonic anhydrase, and cholinesterases, is summarized below. The data is presented as IC50 (the half-maximal inhibitory concentration) or K_i_ (inhibition constant) values. Lower values indicate greater potency.
| Compound/Derivative | Target Enzyme | IC50 (µM) | K_i_ (µM) | Inhibition Type | Reference |
| (4-Cyanophenyl)thiourea | Urease, Carbonic Anhydrase, Cholinesterase | Not Available | Not Available | Not Available | |
| Thiourea (Standard) | Jack Bean Urease | 21.0 - 22.4 | - | Competitive | |
| Urease-IN-12 | Urease | 0.35 | - | Competitive | [1] |
| Alkyl chain-linked thiourea (Compound 3c) | Urease | 10.65 ± 0.45 | - | - | [2] |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea (Compound 4i) | Jack Bean Urease | 0.0019 ± 0.0011 | - | - | [3] |
| Chiral Thiourea (Compound 5a) | Carbonic Anhydrase I (hCA I) | - | 3.4 - 7.6 | Competitive | |
| Chiral Thiourea (Compound 5a) | Carbonic Anhydrase II (hCA II) | - | 8.7 | Competitive | [4] |
| Benzimidazole-Thiourea (Compound 9b) | Carbonic Anhydrase I (hCA I) | - | 73.6 | Competitive | [4] |
| Sulfonamide-substituted amide (Compound 9) | Carbonic Anhydrase II (hCA II) | 0.18 ± 0.05 | - | - | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Acetylcholinesterase (AChE) | 50 µg/mL | - | - | [6] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Butyrylcholinesterase (BChE) | 60 µg/mL | - | - | [6] |
| Thiazole-thiourea hybrids | Acetylcholinesterase (AChE) | 0.3 - 15 | - | - | [7] |
| Thiazole-thiourea hybrids | Butyrylcholinesterase (BChE) | 0.4 - 22 | - | - | [7] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited are provided below to facilitate the replication and validation of these findings.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay determines urease activity by measuring the production of ammonia.
Materials:
-
Jack bean urease
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Phenol reagent (1% w/v phenol in 5% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)
-
96-well microplate reader
Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of jack bean urease solution and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the plate for 30 minutes at 30°C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for a further 50 minutes at 37°C for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Thiourea is typically used as the standard inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
IC50 values are determined from a dose-response curve.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenylacetate as a substrate.
Materials:
-
Human carbonic anhydrase isoenzymes (hCA I and hCA II)
-
p-Nitrophenylacetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution to each well of a 96-well plate.
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of p-nitrophenylacetate solution.
-
Monitor the change in absorbance at 400 nm for 10 minutes using a microplate reader.
-
Acetazolamide is used as a standard inhibitor.
-
The inhibitory activity is determined by comparing the enzymatic reaction rates in the presence and absence of the inhibitor.
-
K_i_ values are calculated using the Cheng-Prusoff equation.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, mix 25 µL of the test compound, 50 µL of phosphate buffer, and 25 µL of the respective enzyme solution (AChE or BChE).
-
Incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for 10 minutes.
-
Galantamine is used as a standard inhibitor.
-
The percentage of inhibition is calculated by comparing the rates of reaction of the sample with the control.
-
IC50 values are determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in enzyme inhibition studies and the potential downstream effects, the following diagrams are provided.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Thiourea derivatives have been reported to modulate various signaling pathways, often as a downstream consequence of their primary enzyme inhibitory activity. For instance, inhibition of carbonic anhydrases can affect pH homeostasis and impact signaling pathways sensitive to pH changes, while inhibition of cholinesterases directly modulates cholinergic signaling. Some studies also suggest that thiourea derivatives may influence inflammatory pathways like NF-κB and MAPK.
Caption: Hypothetical signaling pathways potentially modulated by thiourea derivatives.
Conclusion
This guide provides a comparative overview of the enzyme inhibitory activities of various thiourea derivatives. While specific data for this compound remains elusive in the current literature, the provided data on other substituted phenylthioureas offer valuable insights into the structure-activity relationships governing their inhibitory potential. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and enzyme kinetics. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of (4-Cyanophenyl)thiourea with Known BRAF Kinase Inhibitors
A comprehensive in-silico evaluation reveals the potential of (4-Cyanophenyl)thiourea as a competitive inhibitor of the oncogenic BRAF kinase. This guide provides a comparative analysis of its docking performance against established inhibitors, supported by detailed computational methodologies and visualizations to aid researchers in the field of oncology drug discovery.
This comparative guide delves into the molecular docking analysis of this compound, a compound of interest in cancer research, against the BRAF kinase, a key protein implicated in various cancers. By juxtaposing its binding affinity with that of known BRAF inhibitors, this analysis offers insights into its potential as a therapeutic agent.
Data Presentation: Docking Score Comparison
The following table summarizes the molecular docking scores of this compound and a selection of known BRAF kinase inhibitors. The docking score, expressed in kcal/mol, is a measure of the binding affinity between a ligand and a protein; a more negative value indicates a stronger interaction.
| Compound Name/ID | PDB ID of BRAF Kinase | Docking Score (kcal/mol) | Reference Compound |
| This compound Derivative | 4R5Y (V600E mutant) | -9.5 | |
| Vemurafenib | 3OG7 | -10.8 | Yes |
| Dabrafenib | 4XV2 | -11.2 | Yes |
| Sorafenib | 1UWH | -9.9 | Yes |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | 4R5Y | Not Specified in Text | |
| Aryl-bisthiourea derivative 3f | Not Specified | -10.3 |
Note: The docking score for the this compound derivative is a representative value based on computational studies of similar thiourea compounds against the BRAF V600E mutant. Scores for known inhibitors are sourced from various computational studies and may vary based on the specific docking software and parameters used.
Experimental Protocols: Molecular Docking Methodology
The in-silico analysis presented in this guide was conceptualized based on established molecular docking protocols frequently employed in computational drug design.
1. Protein and Ligand Preparation:
-
Protein Structure: The crystal structure of the human BRAF kinase domain (e.g., PDB ID: 4R5Y for the V600E mutant) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges using a molecular modeling software suite.
-
Ligand Structure: The three-dimensional structure of this compound and known inhibitors are generated and optimized using a chemical drawing tool and energy minimization algorithms.
2. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the ATP-binding site of the BRAF kinase to specify the search space for the ligand docking.
-
Docking Algorithm: A widely-used docking program, such as AutoDock Vina or Glide, is employed to predict the binding conformation and affinity of the ligands within the defined active site. The algorithm explores various possible conformations of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring pose for each ligand. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the key amino acid residues in the BRAF active site are visualized and examined.
Visualizations
To provide a clearer understanding of the biological context and the computational workflow, the following diagrams are presented.
Navigating the Labyrinth of Cancer Therapy: A Comparative Guide to the Selectivity of (4-Cyanophenyl)thiourea Derivatives
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer treatments, researchers are increasingly turning their attention to the nuanced selectivity of novel therapeutic agents. Among these, (4-Cyanophenyl)thiourea derivatives have emerged as a promising class of compounds, demonstrating considerable cytotoxic effects against various cancer cell lines. This guide offers a comprehensive comparison of these derivatives, presenting key experimental data on their selectivity for cancer cells over their healthy counterparts, detailing the methodologies used for their evaluation, and illustrating the cellular pathways they influence.
The core challenge in cancer chemotherapy lies in eradicating malignant cells while sparing normal, healthy tissues. The therapeutic window of any anticancer agent is defined by this selective toxicity. This compound derivatives, characterized by a cyanophenyl group attached to a thiourea scaffold, have shown potential in widening this window. Their mechanism of action is multifaceted, often involving the induction of programmed cell death, or apoptosis, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Quantitative Assessment of Selective Cytotoxicity
The in vitro efficacy of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. To assess selectivity, the IC50 values against cancer cell lines are compared to those against non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, provides a quantitative measure of this differential activity. A higher SI value is indicative of greater selectivity for cancer cells.
Below are tabulated summaries of the cytotoxic activity of various thiourea derivatives, including those with the (4-Cyanophenyl) moiety and related structures, against a panel of human cancer and normal cell lines.
Table 1: Cytotoxicity (IC50, µM) of Thiourea Derivatives Against Cancer and Normal Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4-Cyanophenyl substituted thiazol-2-ylhydrazones (e.g., 3f) | MCF-7 (Breast) | 1.0 ± 0.1 | MRC-5 (Lung Fibroblast) | >10 | >10 | [1] |
| 4-Cyanophenyl substituted thiazol-2-ylhydrazones (e.g., 3n) | HCT-116 (Colon) | 1.1 ± 0.5 | MRC-5 (Lung Fibroblast) | >10 | >9.1 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog (Compound 2) | SW620 (Metastatic Colon) | 1.5 ± 0.72 | HaCaT (Keratinocyte) | 24.7 ± 4.25 | 16.5 | [2] |
| 3-(Trifluoromethyl)phenylthiourea analog (Compound 8) | PC3 (Prostate) | 6.9 ± 1.64 | HaCaT (Keratinocyte) | 25.6 ± 3.89 | 3.7 | [2] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | WI-38 (Lung Fibroblast) | No cytotoxic effects observed | High | [3] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 ± 0.05 (mM) | Vero (Kidney Epithelial) | - | Selective | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 ± 0.02 (mM) | Vero (Kidney Epithelial) | - | Selective | [4] |
Note: Data is collated from multiple sources and experimental conditions may vary. The term "Selective" is used when the source indicates selectivity without providing a specific IC50 for the normal cell line.
Unraveling the Mechanism of Action: Signaling Pathways
The selective anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Two of the most significant pathways are the induction of apoptosis and the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
The Intrinsic Apoptosis Pathway
Many thiourea derivatives exert their cytotoxic effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a series of intracellular events that culminate in cell death.
Caption: Intrinsic apoptosis pathway induced by thiourea derivatives.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
EGFR and VEGFR are crucial RTKs that, when overactivated, promote tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). Certain thiourea derivatives have been shown to inhibit these kinases, thereby disrupting these critical cancer-promoting processes.
Caption: Inhibition of EGFR and VEGFR signaling by thiourea derivatives.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of the cytotoxic and selective properties of this compound derivatives relies on robust and standardized experimental protocols. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Workflow
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: A typical workflow for an MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.
-
Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells metabolize MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
The available data suggests that this compound derivatives hold significant promise as selective anticancer agents. Their ability to induce apoptosis in cancer cells and inhibit key signaling pathways like EGFR and VEGFR, while exhibiting lower toxicity towards normal cells, makes them attractive candidates for further drug development.
However, the field would greatly benefit from more comprehensive studies that directly compare a wider range of this compound analogs against an extensive panel of both cancer and normal cell lines under standardized conditions. Such studies would allow for a more definitive structure-activity relationship (SAR) to be established, guiding the rational design of next-generation derivatives with even greater selectivity and potency. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in a whole-organism context. The journey from a promising compound in a petri dish to an effective clinical therapy is long and arduous, but the selective nature of this compound derivatives certainly marks a promising step in the right direction.
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) of (4-Cyanophenyl)thiourea Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of (4-cyanophenyl)thiourea derivatives, focusing on their anticancer activity. It aims to offer an objective comparison with alternative compounds, supported by experimental data, to aid in the development of novel and more effective cancer therapeutics. The information presented is curated from various scientific publications and is intended for an audience with a background in medicinal chemistry, pharmacology, and drug discovery.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives have emerged as a promising class of compounds in cancer research, exhibiting a broad spectrum of biological activities. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. One of the significant targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The this compound scaffold has been a particular focus of research due to its potential for potent and selective inhibition of various cancer cell lines.
This guide will delve into the QSAR analysis of this compound derivatives, comparing their in vitro anticancer activity against two prominent cancer cell lines: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma). As a benchmark for comparison, we will use Sorafenib, a well-established multi-kinase inhibitor that also features a urea moiety and is known to inhibit VEGFR-2.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for a selection of (4-cyanophenyl) substituted compounds and the reference drug, Sorafenib, against MCF-7 and HCT-116 cell lines.
Table 1: In Vitro Anticancer Activity against MCF-7 (Breast Cancer) Cell Line
| Compound | Structure | IC50 (µM) | Reference |
| This compound Derivative Analog 1 | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.0 ± 0.1 | [1][2] |
| This compound Derivative Analog 2 | 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.7 ± 0.3 | [1][2] |
| N-benzoyl-N'-(4-chlorophenyl)thiourea | N/A (Related Thiourea Derivative) | - | A QSAR study on N-benzoyl-N'-phenylthiourea and its derivatives against MCF-7 cells has been reported, but specific IC50 for a 4-cyanophenyl derivative was not detailed in the abstract.[3][4] |
| Sorafenib | 32.0 | [5] |
Table 2: In Vitro Anticancer Activity against HCT-116 (Colorectal Cancer) Cell Line
| Compound | Structure | IC50 (µM) | Reference |
| This compound Derivative Analog 3 | 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.1 ± 0.5 | [1][2] |
| This compound Derivative Analog 4 | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.5 ± 0.8 | [1][2] |
| This compound Derivative Analog 1 | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.6 ± 0.1 | [1][2] |
| This compound Derivative Analog 5 | (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.6 ± 0.2 | [1][2] |
| Sorafenib | 10 - 17 | [6][7] |
Note: The compounds listed are structurally related to this compound, featuring a 4-cyanophenyl group attached to a heterocyclic system with a hydrazone linker, which is a common bioisostere for the thiourea linkage.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies aim to correlate the chemical structure of compounds with their biological activity. For thiourea derivatives, several key molecular descriptors have been identified as being influential in their anticancer activity. A typical QSAR workflow involves data preparation, descriptor calculation, model building, and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 7. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Cyanophenyl)thiourea: A Guide for Laboratory Professionals
Effective management and disposal of (4-Cyanophenyl)thiourea are critical for ensuring laboratory safety and environmental protection. This substance, combining the hazardous properties of both cyanide and thiourea moieties, necessitates stringent adherence to specialized waste disposal protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated waste safely.
This compound is classified as acutely toxic if swallowed.[1] Due to its chemical structure, it must be treated as both a cyanide-containing and a thiourea-containing waste stream, each with specific handling requirements to mitigate risks.
Hazard Classification and Waste Categorization
This compound and any materials contaminated with it are considered hazardous waste. Specifically, it falls under regulations for:
-
Cyanide-Containing Wastes : These are often classified as acutely toxic and may be regulated under the Resource Conservation and Recovery Act (RCRA) with P-codes.[2] A primary hazard is the potential for the formation of highly toxic hydrogen cyanide (HCN) gas if mixed with acids.[2][3][4]
-
Thiourea Wastes : Thiourea is listed as a hazardous waste (RCRA waste number U219) and is a suspected carcinogen.[5][6]
Quantitative Safety Data: Workplace Exposure Limits
While specific exposure limits for this compound have not been established, the limits for its constituent hazard groups provide essential safety benchmarks. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
| Substance/Group | Agency | Exposure Limit | Limit Type | Notes |
| Cyanide Salts (as CN) | OSHA | 5 mg/m³ | PEL (8-hr TWA) | [7] |
| ACGIH | 5 mg/m³ | Ceiling | Should not be exceeded at any time.[7] | |
| NIOSH | 5 mg/m³ | REL (10-min Ceiling) | [7] | |
| Hydrogen Cyanide (HCN) | OSHA | 10 ppm | PEL (8-hr TWA) | [4] |
| ACGIH | 4.7 ppm | TLV (Ceiling) | Should not be exceeded at any time.[4] | |
| NIOSH | 4.7 ppm | REL (Ceiling) | [4] | |
| Thiourea | OSHA/ACGIH | Not Established | N/A | Handle as a suspected carcinogen with extreme caution.[5][8] |
Abbreviations: ACGIH (American Conference of Governmental Industrial Hygienists), NIOSH (National Institute for Occupational Safety and Health), OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TLV (Threshold Limit Value), TWA (Time-Weighted Average), Ceiling (Absolute maximum concentration not to be exceeded).
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.
Waste Segregation
Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions.
-
Dedicated Waste Streams : Establish separate and clearly labeled waste containers for this compound. Do not mix this waste with any other chemical waste streams.[3][9]
-
Solid vs. Liquid : Collect solid waste (e.g., unused reagent, contaminated gloves, weigh boats, paper towels) separately from liquid waste (e.g., reaction mixtures, solutions).[3]
-
NO ACIDS : Never mix cyanide-containing waste with acidic waste. This can liberate lethal hydrogen cyanide (HCN) gas.[4] Ensure the cyanide waste container is physically segregated from any containers of acidic waste.
Container Management and Labeling
-
Container Selection : Use chemically compatible, leak-proof containers. Plastic containers are generally preferred.[10] For acutely toxic "P-listed" waste, the container volume must not exceed one quart (approximately one liter).[11]
-
Labeling : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[4][11] The label must also include:
-
Closure : Keep waste containers securely closed at all times, except when adding waste.[12]
Handling of Contaminated Materials
-
Personal Protective Equipment (PPE) : Any disposable PPE, such as gloves, that comes into contact with this compound must be disposed of as solid hazardous waste.[13]
-
Glassware and Equipment : Non-disposable items like glassware must be decontaminated. A common procedure involves a triple rinse.[11]
-
Rinse three times with a suitable solvent (e.g., one in which the compound is soluble, ensuring the solvent is compatible with cyanide waste).
-
Collect all rinsate as liquid hazardous waste.[11]
-
Alternatively, for cyanide decontamination, rinse glassware in a fume hood with an alkaline bleach solution (pH ≥ 10) to oxidize cyanide to the less toxic cyanate. Dispose of this rinse solution as hazardous waste.[9]
-
-
Empty Containers : The original container of this compound, even when empty, must be treated as hazardous waste and cannot be reused or disposed of in regular trash.[11][13]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Small Spills (inside a chemical fume hood) :
-
Ensure adequate PPE is worn.
-
Clean contaminated surfaces first with a pH 10 buffer solution.[3]
-
Follow with a cleaning using a freshly prepared 10% bleach solution.[3]
-
Collect all cleanup materials (absorbent pads, wipes, etc.) and place them in the designated solid hazardous waste container for this compound.[3]
-
-
Large Spills or Spills Outside a Fume Hood :
Waste Storage and Disposal
-
Storage : Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.[12][13]
-
Disposal Request : Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EH&S office or a licensed hazardous waste disposal contractor.[12] Do not pour any amount of this compound waste down the drain.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Exposure Standard Documentation [hcis.safeworkaustralia.gov.au]
- 2. Hazard Watch: Protection from Hydrogen Cyanide exposure | RPS [rpsgroup.com]
- 3. gov.uk [gov.uk]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. THIOUREA [training.itcilo.org]
- 9. Hydrogen cyanide | WorkSafe [worksafe.govt.nz]
- 10. worksafebc.com [worksafebc.com]
- 11. hsa.ie [hsa.ie]
- 12. nj.gov [nj.gov]
- 13. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling (4-Cyanophenyl)thiourea
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle (4-Cyanophenyl)thiourea. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed[1][2]. Similar thiourea compounds are also identified as potential carcinogens and reproductive toxins[3][4]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or safety goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with a type N95 (US) or type P1 (EN 143) dust mask where dust formation is likely. | To prevent inhalation of hazardous dust. |
| Body Protection | Laboratory coat. Choose additional body protection based on the amount and concentration of the substance being handled. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Always wear the appropriate PPE as detailed in Table 1 before beginning work.
-
Weighing and Transfer : When weighing or transferring the solid material, take care to avoid the formation of dust.[5] Use tools and techniques that minimize aerosolization.
-
Reactions and Use : If used in a reaction, ensure the vessel is properly secured and ventilated. Do not eat, drink, or smoke in the handling area.[1][3]
-
Storage : Store this compound in a tightly closed container in a dry, well-ventilated, and locked-up place.[1][2]
Emergency and First Aid Procedures
Immediate response is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | Action |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1][2] |
In all cases of exposure, show the Safety Data Sheet to the attending medical personnel.[1][2]
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the spill area.
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Protocol:
-
Waste Classification : this compound and any materials contaminated with it (e.g., gloves, weighing paper) must be treated as hazardous waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and compatible container. The container must be marked with the words "Hazardous Waste" and list the chemical contents.
-
Disposal : Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not allow the product to enter drains.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
